Thapsigargin
Descripción
Propiedades
IUPAC Name |
[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/b19-11-/t22-,26+,27-,28-,29-,32-,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFPJGBNCFXKPI-FSIHEZPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCC)([C@](C(=O)O3)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67526-95-8 | |
| Record name | (-)-Thapsigargin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67526-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thapsigargin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, (3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-(acetyloxy)-2,3,3a,4,5,6,6a,7,8,9b-decahydro-3,3a-dihydroxy-3,6,9-trimethyl-8-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-4-(1-oxobutoxy)azuleno[4,5-b]furan-7-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THAPSIGARGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96BQ26RZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Thapsigargin: A Technical Guide to its Discovery, Plant Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thapsigargin, a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), has emerged as a critical tool in cell biology research and a promising candidate for targeted cancer therapy. Its journey from a component of a Mediterranean plant known for its toxicity to a molecule of significant pharmacological interest is a testament to the power of natural product chemistry. This technical guide provides an in-depth exploration of the discovery of this compound, its botanical origin, detailed methodologies for its isolation, and the intricate signaling pathways it modulates.
Discovery and Botanical Origin
This compound was first isolated in 1978 by Søren Brøgger Christensen and his colleagues.[1][2] The primary motivation for its isolation was to identify the principle behind the skin-irritating properties of the Mediterranean plant Thapsia garganica L.[3][4][5][6][7] This plant, a member of the Apiaceae family, is commonly known as the "deadly carrot" due to its toxicity to livestock.[1][8] The resin from the roots and fruits of T. garganica has a long history of use in folk medicine for treating a variety of ailments, including pulmonary diseases, rheumatism, and female infertility.[1][2][8] The full chemical structure and absolute configuration of this complex sesquiterpene lactone were elucidated in 1985.[1][2] Shortly thereafter, its potent and specific inhibitory effect on the SERCA pump was discovered, paving the way for its widespread use as a research tool and its development as an anticancer agent.[9][10]
Thapsia garganica is a perennial herb found throughout the Mediterranean region.[11] The highest concentrations of this compound are found in the fruits and roots of the plant.
Quantitative Data: this compound Content in Thapsia garganica**
The concentration of this compound varies significantly between different parts of the Thapsia garganica plant and can also be influenced by the geographical location and storage conditions of the plant material.[12][13] The following table summarizes the reported concentrations of this compound in various plant organs.
| Plant Part | This compound Concentration (% of Dry Weight) | Reference |
| Ripe Fruits | 0.7% - 1.5% | [1][4][12][14] |
| Roots | 0.2% - 1.2% | [1][4][12][14] |
| Dried Stems | 0.1% - 0.5% | [4][12] |
| Leaves | ~0.1% | [4][12][14] |
Experimental Protocols: Extraction and Isolation of this compound
The following protocol is a detailed methodology for the extraction and isolation of this compound from the fruits of Thapsia garganica, adapted from established procedures.
3.1. Materials and Equipment
-
Dried and ground fruits of Thapsia garganica
-
Ethanol
-
Dichloromethane
-
Ethyl acetate (B1210297)
-
Acetic acid
-
Water
-
Silica (B1680970) gel 60 (0.063-0.200 mm)
-
LiChroprep RP-18 (40-63 µm)
-
Rotary evaporator
-
Chromatography columns
-
Blender
-
Filter paper
3.2. Extraction
-
Blend 1 kg of dried, powdered fruits of Thapsia garganica with 3 L of ethanol.
-
Allow the mixture to stand overnight to ensure thorough extraction.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 1 L of toluene.
-
Wash the toluene solution three times with 330 mL of water to remove water-soluble impurities.
-
Concentrate the organic phase in vacuo to yield a dark, oily residue (approximately 60 g).
3.3. Purification
Step 1: Silica Gel Chromatography
-
Prepare a chromatography column with 800 g of silica gel 60.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Elute the column with a solvent system of dichloromethane-ethyl acetate (20:1) containing 0.5% acetic acid.
-
Gradually increase the proportion of ethyl acetate to elute compounds of increasing polarity.
-
Collect fractions and monitor by a suitable method (e.g., thin-layer chromatography) to identify those containing this compound.
-
Combine the this compound-containing fractions and concentrate them to yield approximately 15 g of a viscous oil.
Step 2: Reversed-Phase Chromatography
-
Prepare a chromatography column with 500 g of LiChroprep RP-18.
-
Dissolve a 10 g portion of the partially purified oil in the initial mobile phase.
-
Elute the column with a solvent system of methanol-water (7:3) containing 1% acetic acid.
-
Gradually increase the concentration of methanol to elute the compounds.
-
Collect and combine the fractions containing pure this compound.
-
Concentrate the final solution to yield pure this compound (approximately 4.0 g).
Visualizations: Workflows and Signaling Pathways
4.1. Experimental Workflow for this compound Isolation
The following diagram illustrates the key steps in the extraction and purification of this compound from Thapsia garganica.
Caption: Experimental workflow for the isolation of this compound.
4.2. This compound-Induced Signaling Pathway: SERCA Inhibition and Apoptosis
This compound exerts its potent biological effects by irreversibly inhibiting the SERCA pump, which is responsible for pumping Ca2+ ions from the cytosol into the endoplasmic reticulum (ER). This inhibition leads to a cascade of events, ultimately culminating in apoptosis (programmed cell death). The diagram below outlines this critical signaling pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion
The discovery and characterization of this compound from Thapsia garganica represent a significant advancement in our understanding of cellular calcium homeostasis and its role in cell fate decisions. The detailed methodologies for its isolation provide a foundation for further research and development. As a potent and specific inhibitor of the SERCA pump, this compound continues to be an invaluable tool for scientists and holds considerable promise for the development of novel therapeutic strategies, particularly in the field of oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of a temporary immersion bioreactor system for the sustainable production of this compound in shoot cultures of Thapsia garganica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: a promising natural product with diverse medicinal potential – a review of synthetic approaches and total syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US20160312255A1 - Production of thapsigargins by thapsia cell suspension culture - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Localization and in-Vivo Characterization of Thapsia garganica CYP76AE2 Indicates a Role in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound—From Thapsia L. to Mipsagargin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Large scale purification of the SERCA inhibitor this compound from Thapsia garganica L. roots using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. plantae.org [plantae.org]
Thapsigargin: A Comprehensive Technical Guide to its Function as a SERCA Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thapsigargin, a sesquiterpene lactone originally extracted from the Mediterranean plant Thapsia garganica, has emerged as an indispensable tool in cell biology and a promising candidate for therapeutic development.[1][2] Its potent and highly specific inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump allows for the precise manipulation of intracellular calcium (Ca²⁺) homeostasis, a cornerstone of cellular signaling.[3][4] This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on cellular pathways, and detailed protocols for its experimental application.
Core Mechanism: Irreversible SERCA Pump Inhibition
This compound acts as a non-competitive inhibitor of all known SERCA isoforms.[1][5] The SERCA pump is a vital P-type ATPase responsible for transporting Ca²⁺ ions from the cytosol into the lumen of the endoplasmic reticulum (ER), maintaining a steep Ca²⁺ gradient between these two compartments.[2][3]
This compound binds with high affinity to a specific site on the SERCA pump, locking it in an E2 conformational state.[6][7] This binding event prevents the conformational changes necessary for Ca²⁺ translocation and ATP hydrolysis, effectively and essentially irreversibly blocking the pump's activity.[4][8] The binding pocket for this compound is located within the transmembrane domain of SERCA, at the interface of helices M3, M5, and M7.[9] Hydrophobic interactions are the primary driving force for this high-affinity binding.[6]
The inhibition of SERCA by this compound leads to a cascade of cellular events, initiated by the depletion of ER Ca²⁺ stores.[1][3] This disruption of the primary Ca²⁺ sequestration mechanism results in a sustained elevation of cytosolic Ca²⁺ levels, which in turn triggers a variety of downstream signaling pathways.[1][10]
Quantitative Data: Potency and Binding Affinity
The inhibitory potency of this compound and its analogs against SERCA is typically characterized by the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kd). These values underscore the high affinity of this compound for its target.
| Compound | Target | IC₅₀ | Kd | Cell/System | Reference |
| This compound | SERCA | 0.353 nM | ~0.2 nM | Carbachol-evoked [Ca²⁺]i-transients in human SH-SY5Y neuroblastoma cells | [9][11] |
| This compound | SERCA | 0.448 nM | - | Carbachol-evoked [Ca²⁺]i-transients (without KCl-prestimulation) in human SH-SY5Y neuroblastoma cells | [9] |
| This compound | SERCA1a | < 10 nM | 1-10 nM | Purified SERCA1a | [3][12] |
| This compound | Cell Growth | 6.6 nM | - | Human LXF-289 lung cancer cells | [9] |
| This compound | Cell Growth | 9.3 nM | - | Human NCI-H2342 lung cancer cells | [9] |
| This compound | Cell Growth | 9.7 nM | - | Human SK-MES-1 lung cancer cells | [9] |
| YM-58483 (BTP2) | CRAC Channels (ORAI) | ~100 nM | - | This compound-induced sustained Ca²⁺ influx | [3] |
Downstream Signaling Pathways
The primary consequence of SERCA inhibition by this compound is the perturbation of Ca²⁺ homeostasis, which triggers two major signaling cascades: the Unfolded Protein Response (UPR) and Store-Operated Calcium Entry (SOCE).
The Unfolded Protein Response (UPR)
The ER is a critical organelle for protein folding and modification. The proper functioning of many ER-resident chaperones and enzymes is dependent on the high luminal Ca²⁺ concentration. The depletion of ER Ca²⁺ by this compound disrupts protein folding, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1][11] To mitigate this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).[13] The UPR has three main branches, initiated by the sensors IRE1α, PERK, and ATF6. Initially, the UPR aims to restore ER homeostasis. However, if the ER stress is severe or prolonged, the UPR switches to a pro-apoptotic signaling cascade, ultimately leading to programmed cell death.[3][12]
Store-Operated Calcium Entry (SOCE)
The depletion of ER Ca²⁺ stores is sensed by STIM (Stromal Interaction Molecule) proteins located in the ER membrane. Upon Ca²⁺ unbinding, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate ORAI channels, the pore-forming subunits of the Calcium Release-Activated Calcium (CRAC) channels.[3] This activation leads to a sustained influx of extracellular Ca²⁺ into the cytosol, a process known as Store-Operated Calcium Entry (SOCE).[14] While SOCE is a crucial mechanism for replenishing ER Ca²⁺ stores and for various signaling processes, its prolonged activation due to irreversible SERCA inhibition by this compound contributes to the sustained elevation of cytosolic Ca²⁺ and subsequent cellular stress and apoptosis.[1][3]
Experimental Protocols
Accurate and reproducible experimental design is paramount when utilizing this compound. The following are detailed methodologies for key assays used to characterize SERCA inhibition and its downstream consequences.
NADH-Coupled ATPase Activity Assay
This spectrophotometric assay continuously measures SERCA's ATP hydrolysis activity by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.[13]
-
Enzyme Mix: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) in assay buffer.[13]
-
Substrate Mix: Phosphoenolpyruvate (PEP), NADH, and ATP in assay buffer.[13]
-
SERCA-containing microsomes.
-
This compound stock solution (in DMSO).
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, enzyme mix, and substrate mix.[1]
-
Add SERCA-containing microsomes to the reaction mixture.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding a small volume of CaCl₂ to achieve the desired free Ca²⁺ concentration.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by SERCA.[1]
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
⁴⁵Ca²⁺ Uptake Assay in Microsomes
This radioisotope assay directly measures the transport of Ca²⁺ into ER microsomes by SERCA.
Materials:
-
Uptake Buffer: 40 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM ATP, 5 mM potassium oxalate.[1]
-
⁴⁵CaCl₂ solution.
-
SERCA-containing microsomes.
-
This compound stock solution (in DMSO).
-
Quenching Solution: 2 mM EGTA in ice-cold uptake buffer.[1]
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Pre-incubate SERCA-containing microsomes with varying concentrations of this compound or vehicle control in uptake buffer at 37°C.[1]
-
Initiate the uptake reaction by adding the ⁴⁵CaCl₂ solution.
-
At specific time points, take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.[1]
-
Rapidly filter the quenched samples through glass fiber filters and wash the filters with ice-cold wash buffer to remove external ⁴⁵Ca²⁺.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the rate of ⁴⁵Ca²⁺ uptake for each inhibitor concentration and determine the IC₅₀ value.
Measurement of Intracellular Ca²⁺ Concentration
Fluorescent Ca²⁺ indicators are commonly used to measure changes in cytosolic Ca²⁺ concentration in live cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes.
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
This compound stock solution (in DMSO).
-
Fluorescence microscope or plate reader.
Procedure:
-
Load the cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM, according to the manufacturer's protocol.[15]
-
Wash the cells with physiological buffer to remove excess dye.
-
Acquire a baseline fluorescence measurement.
-
Add this compound to the cells at the desired concentration.
-
Continuously record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of emission intensities at two different excitation wavelengths is calculated to determine the intracellular Ca²⁺ concentration.[15]
This compound-Induced SOCE Assay
This assay quantifies the influx of extracellular Ca²⁺ following the depletion of ER stores by this compound.
Materials:
-
Adherent cells loaded with a Ca²⁺ indicator dye (as above).
-
Ca²⁺-free physiological buffer.
-
Physiological buffer containing a known concentration of CaCl₂ (e.g., 2 mM).
-
This compound stock solution.
-
Fluorescence microscope or plate reader.
Procedure:
-
Begin by imaging cells in a Ca²⁺-free buffer to establish a baseline.
-
Add this compound (typically 1-2 µM) to the Ca²⁺-free buffer to induce ER Ca²⁺ store depletion. This will cause a transient increase in cytosolic Ca²⁺.[3]
-
Once the cytosolic Ca²⁺ level returns to a stable baseline (indicating store depletion), reintroduce Ca²⁺ to the extracellular medium by switching to a buffer containing CaCl₂.[10]
-
The subsequent rise in intracellular Ca²⁺ is indicative of SOCE.[14] The magnitude and rate of this increase can be quantified.
Applications in Research and Drug Development
This compound's precise mechanism of action has made it a valuable tool in various research fields.
-
Cancer Research: By inducing chronic ER stress and apoptosis, this compound and its analogs have shown potent anti-cancer activity in a variety of cancer cell lines.[2][16] Prodrugs of this compound are being developed to target the tumor microenvironment, thereby reducing systemic toxicity.[11]
-
Virology: Recent studies have highlighted the potential of this compound as a broad-spectrum antiviral agent. By inducing ER stress, this compound can inhibit the replication of a range of viruses, including coronaviruses and influenza A virus.
-
Neuroscience: this compound is used to study the role of Ca²⁺ dysregulation and ER stress in neurodegenerative diseases.[2]
-
Fundamental Cell Biology: It remains a cornerstone for studying Ca²⁺ signaling, ER function, and the unfolded protein response.[3]
Conclusion
This compound is a powerful and specific inhibitor of the SERCA pump, making it an invaluable pharmacological tool for researchers. Its ability to potently disrupt intracellular Ca²⁺ homeostasis provides a robust method for inducing ER stress and activating store-operated calcium entry. A thorough understanding of its mechanism of action, downstream signaling effects, and appropriate experimental application, as detailed in this guide, is crucial for its effective use in advancing our knowledge of fundamental cellular processes and for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol 1: Verifying the function and localization of genetically-encoded Ca2+ sensors and converting FRET ratios to Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lab.rockefeller.edu [lab.rockefeller.edu]
- 7. agilent.com [agilent.com]
- 8. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure/activity relationship of this compound inhibition on the purified Golgi/secretory pathway Ca2+/Mn2+-transport ATPase (SPCA1a) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP/NADH-enzyme coupled ATPase assay [protocols.io]
- 14. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecularly Distinct Routes of Mitochondrial Ca2+ Uptake Are Activated Depending on the Activity of the Sarco/Endoplasmic Reticulum Ca2+ ATPase (SERCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound—From Traditional Medicine to Anticancer Drug | MDPI [mdpi.com]
The Role of Thapsigargin in Disrupting Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thapsigargin, a sesquiterpene lactone originally extracted from the plant Thapsia garganica, is a highly specific and potent non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) family of pumps.[1][2] By blocking the uptake of cytosolic calcium into the endoplasmic reticulum (ER), this compound profoundly disrupts intracellular calcium homeostasis. This disruption triggers a cascade of cellular events, including the depletion of ER calcium stores, a subsequent rise in cytosolic calcium levels, induction of the unfolded protein response (UPR) due to ER stress, and ultimately, the initiation of apoptosis.[3][4] These well-defined molecular effects have established this compound as an invaluable tool in cell biology research and a promising lead compound in the development of targeted anticancer therapies.[5] This technical guide provides an in-depth overview of the mechanisms of this compound action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.
Data Presentation
Quantitative Effects of this compound
The inhibitory potency of this compound on SERCA pumps and its cytotoxic effects on various cell lines are critical parameters for experimental design. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of this compound against SERCA Pumps
| SERCA Isoform | IC50 (nM) | Cell/System | Reference |
| SERCA1a | ~0.3 - 1.0 | Rabbit skeletal muscle SR | [3] |
| SERCA2a | ~0.3 - 1.0 | Rat cardiac muscle SR | [3] |
| SERCA2b | ~0.3 - 1.0 | COS cells expressing human SERCA2b | [3] |
| SERCA3 | ~0.3 - 1.0 | COS cells expressing human SERCA3 | [3] |
| Overall (Carbachol-evoked [Ca2+]i-transients) | 0.353 - 0.448 | SH-SY5Y neuroblastoma cells | [2] |
Table 2: Cytotoxic Effects of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| LXF-289 | Lung Carcinoma | 0.0000066 | Cell Viability Assay | [2] |
| NCI-H2342 | Lung Carcinoma | 0.0000093 | Cell Viability Assay | [2] |
| SK-MES-1 | Lung Carcinoma | 0.0000097 | Cell Viability Assay | [2] |
Core Mechanism of Action
This compound's primary molecular target is the SERCA pump, an essential protein for maintaining the high calcium concentration within the ER lumen compared to the cytosol.[6] By binding to a specific site on the SERCA protein, this compound locks it in a conformation that prevents calcium translocation, effectively and irreversibly inhibiting its function.[1] This leads to a passive leakage of calcium from the ER into the cytosol, depleting the ER stores and causing a sustained elevation of cytosolic calcium levels.[7]
Key Signaling Pathways and Cellular Responses
The disruption of calcium homeostasis by this compound triggers several interconnected signaling pathways:
Store-Operated Calcium Entry (SOCE)
The depletion of ER calcium stores is sensed by STIM (Stromal Interaction Molecule) proteins located in the ER membrane. Upon calcium unbinding, STIM proteins undergo a conformational change, oligomerize, and translocate to ER-plasma membrane junctions. Here, they interact with and activate Orai channels in the plasma membrane, leading to an influx of extracellular calcium into the cytosol. This process, known as store-operated calcium entry (SOCE), further contributes to the sustained elevation of cytosolic calcium.[6]
Unfolded Protein Response (UPR)
The ER is the primary site for protein folding and modification. The proper functioning of ER-resident chaperones is highly dependent on the high calcium concentration within the ER lumen. This compound-induced depletion of ER calcium impairs chaperone function, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress.[1] To cope with this stress, the cell activates a complex signaling network called the unfolded protein response (UPR). The UPR is initiated by three ER-resident transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[8]
-
IRE1α Pathway: Upon activation, IRE1α splices the mRNA of the transcription factor XBP1, leading to the production of a potent transcriptional activator that upregulates genes involved in protein folding and degradation.
-
PERK Pathway: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that encoding the transcription factor ATF4.
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and other UPR target genes.
If ER stress is prolonged and cannot be resolved by the adaptive measures of the UPR, the signaling output switches from promoting cell survival to inducing apoptosis.[4]
Apoptosis
This compound is a potent inducer of apoptosis through multiple mechanisms, primarily stemming from unresolved ER stress.[9] The UPR can initiate apoptosis through the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), which in turn modulates the expression of Bcl-2 family proteins to favor apoptosis. Additionally, the sustained high levels of cytosolic calcium can lead to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.
Experimental Protocols
Measurement of Intracellular Calcium Dynamics using Fura-2 AM
This protocol describes the measurement of this compound-induced changes in cytosolic calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well plate
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
Ionomycin (B1663694) (for maximal calcium response)
-
EGTA (for minimal calcium response)
-
Fluorescence microscope or plate reader capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission
Procedure:
-
Cell Preparation: Seed cells on an appropriate imaging support and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca2+.
-
Wash cells once with HBSS.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash cells twice with HBSS to remove extracellular dye.
-
-
Baseline Measurement:
-
Place the cells in a calcium-free HBSS.
-
Record the baseline fluorescence ratio (F340/F380) for 2-5 minutes to establish a stable baseline.
-
-
This compound Treatment and ER Calcium Release:
-
Add this compound to the calcium-free HBSS to a final concentration of 1-2 µM.[10]
-
Record the transient increase in the F340/F380 ratio, which represents the release of calcium from the ER. Continue recording until the signal returns to a new, stable baseline.
-
-
Store-Operated Calcium Entry (SOCE) Measurement:
-
Add CaCl2 to the imaging buffer to a final concentration of 1-2 mM.
-
Record the rapid and sustained increase in the F340/F380 ratio, which represents SOCE.[10]
-
-
Calibration (Optional):
-
At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximal fluorescence ratio (Rmax).
-
Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to obtain the minimal fluorescence ratio (Rmin). These values can be used to convert the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation.
-
Analysis of ER Stress and UPR Activation by Western Blot
This protocol outlines the detection of key UPR markers to assess this compound-induced ER stress.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against:
-
Phospho-PERK (Thr980)
-
Total PERK
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
CHOP/GADD153
-
BiP/GRP78
-
Spliced XBP1 (XBP1s)
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a protein assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol describes the quantification of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induction of Apoptosis:
-
Seed cells in a 6-well plate.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
-
Cell Staining:
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Set up quadrants to differentiate between:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's mechanism of action.
Experimental Workflow: SOCE Measurement
Caption: Workflow for SOCE measurement.
Conclusion
This compound remains an indispensable pharmacological tool for dissecting the intricate roles of calcium signaling and ER function in cellular physiology and pathology. Its specific and potent inhibition of SERCA pumps provides a reliable method for inducing ER stress and activating downstream pathways such as the UPR and SOCE. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to leverage this compound in their studies of calcium homeostasis, ER stress-mediated apoptosis, and the development of novel therapeutic strategies. The continued investigation into the cellular consequences of this compound action will undoubtedly yield further insights into fundamental biological processes and their deregulation in disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 7. This compound raises intracellular free calcium levels in human keratinocytes and inhibits the coordinated expression of differentiation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Thapsigargin-Induced Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thapsigargin, a sesquiterpene lactone originally extracted from the plant Thapsia garganica, is a potent and highly specific non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[1][2] This specific action disrupts cellular calcium homeostasis, leading to the depletion of endoplasmic reticulum (ER) calcium stores and a subsequent rise in cytosolic calcium levels. This cascade of events culminates in ER stress and the activation of the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis but which can ultimately trigger apoptosis if the stress is severe or prolonged. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces ER stress, detailed experimental protocols for its study, and quantitative data to inform experimental design.
The Core Mechanism: SERCA Pump Inhibition
The primary molecular target of this compound is the family of SERCA pumps, which are responsible for actively transporting calcium ions (Ca2+) from the cytosol into the lumen of the ER.[3][4] this compound binds to a specific site on the SERCA pump, locking it in a conformation that prevents Ca2+ binding and transport.[5] This inhibition is rapid, stoichiometric, and essentially irreversible.[4]
The consequences of SERCA inhibition are twofold:
-
Depletion of ER Calcium Stores: With the primary influx mechanism blocked, the continuous passive leak of Ca2+ from the ER into the cytosol leads to a significant drop in luminal Ca2+ concentration.
-
Elevation of Cytosolic Calcium: The efflux of Ca2+ from the ER, coupled with the inability of the cell to pump it back in, results in a sustained increase in the concentration of cytosolic Ca2+.[1]
This disruption of Ca2+ homeostasis is the direct trigger for ER stress. The proper folding and modification of many proteins within the ER are dependent on a high Ca2+ environment and the function of Ca2+-dependent chaperones. The depletion of ER Ca2+ impairs these processes, leading to the accumulation of unfolded and misfolded proteins—the hallmark of ER stress.
Activation of the Unfolded Protein Response (UPR)
The accumulation of unfolded proteins in the ER lumen activates the UPR, a tripartite signaling pathway orchestrated by three ER-resident transmembrane proteins:
-
IRE1α (Inositol-requiring enzyme 1α)
-
PERK (PKR-like ER kinase)
-
ATF6 (Activating transcription factor 6)
Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). The accumulation of unfolded proteins competitively binds BiP, causing its dissociation from the UPR sensors and leading to their activation.[6][7]
The IRE1α Pathway
Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease domain.[8] This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[8][9]
The PERK Pathway
Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER.[8] Paradoxically, phosphorylated eIF2α selectively promotes the translation of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).[8][10]
The ATF6 Pathway
Upon BiP dissociation, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment of ATF6 (ATF6f) is an active transcription factor that migrates to the nucleus to upregulate ER chaperones and components of the ERAD machinery.[7][11]
Quantitative Data
The following tables summarize quantitative data regarding the effects of this compound on SERCA inhibition and the induction of ER stress markers.
Table 1: this compound Potency
| Parameter | Value | Cell Line/System | Reference |
| IC50 for SERCA Inhibition | 0.353 nM - 0.448 nM | Human SH-SY5Y neuroblastoma cells | [1] |
| IC50 for Cell Growth Inhibition | 0.0000066 µM | Human LXF-289 cells | [1] |
| IC50 for Gq-mediated Ca2+ signaling | 25 nM | HEK293 cells | [12] |
| EC50 for Cellular Stress Response | 370 nM | HEK293 cells | [12] |
Table 2: Dose-Dependent Effects of this compound on ER Stress Markers
| Concentration | Treatment Duration | ER Stress Marker | Effect | Cell Line | Reference |
| 0.001 µM - 1 µM | 2 and 4 days | Cell Proliferation | Inhibition in a dose- and time-dependent manner | MH7A human rheumatoid arthritis synovial cells | [13] |
| 300 nM | 24 hours | p-PERK, p-eIF2α, nATF6, sXBP1 | Increased expression | C2C12 myotubes | [14] |
| 3 µM | 24 hours | GRP78, CHOP, Caspase-12 | Upregulation of protein expression | Cardiomyocytes | [15] |
| 60 nM | 8 and 24 hours | UPR marker mRNA | Increased mRNA levels | SH-SY5Y cells | [16] |
Table 3: Time-Course of this compound-Induced UPR Activation
| This compound Concentration | Time Point | ER Stress Marker | Observation | Cell Line | Reference |
| 300 nM | 0-24 hours | ATF6 processing, BiP induction | Processing of ATF6 and induction of BiP observed over time | HeLa cells | [11] |
| 0.1 µmol/L | 6, 16, 24, 30 hours | GRP78, XBP1 splicing, CHOP, GRP94, ATF4 mRNA | Time-dependent changes in mRNA abundance | HL-1 cells | [17] |
| 1 µM | 3 and 12 hours | IRE1α, XBP1s, p-eIF2α, ATF6(N) | Time-dependent increase in protein levels | A549 cells | [9] |
| 300 nM | 0-24 hours | sXBP-1, ERDJ4, HERP, CHOP | Time-dependent induction of mRNA and protein | HEK293 cells | [18] |
Experimental Protocols
Western Blot Analysis of ER Stress Markers
This protocol provides a general framework for assessing the protein levels of key ER stress markers such as GRP78/BiP, phospho-PERK, phospho-eIF2α, ATF4, and CHOP.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for various time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[5]
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-GRP78, anti-phospho-PERK, anti-CHOP) diluted in blocking buffer overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Develop the blot using an ECL substrate and capture the signal. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5]
Measurement of Cytosolic Calcium Using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following this compound treatment.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM in a buffered salt solution like HBSS). The addition of Pluronic F-127 can aid in dye solubilization.[19][20]
-
Remove the culture medium, wash the cells, and incubate them with the Fura-2 AM loading solution for 30-60 minutes at 37°C.[20][21]
-
Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[21][22]
-
-
Calcium Imaging:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and collect the emission at ~510 nm.[19]
-
Establish a baseline fluorescence ratio before adding this compound.
-
Add this compound at the desired concentration and record the change in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. The Grynkiewicz equation can be used for calibration and conversion of ratio values to absolute calcium concentrations.[21]
Immunofluorescence Staining of GRP78/BiP
This protocol allows for the visualization of the subcellular localization and expression level of the ER chaperone GRP78/BiP.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as required.
-
Fixation: Discard the culture medium and fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[23]
-
Permeabilization: Wash the cells with PBS and then permeabilize with a solution containing 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[23][24]
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 1 hour at room temperature.[24]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against GRP78/BiP diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.[23]
-
Counterstaining and Mounting: (Optional) Counterstain the nuclei with DAPI. Wash the cells and mount the coverslips on microscope slides using an anti-fade mounting medium.[24]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Mandatory Visualizations
Signaling Pathways
Caption: this compound-induced UPR signaling cascade.
Experimental Workflow
Caption: General workflow for studying this compound-induced ER stress.
Logical Relationship
Caption: Causal chain from this compound to cell fate determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Quantification of Endoplasmic Reticulum Stress Markers by Western Blotting [bio-protocol.org]
- 4. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prx1 Regulates this compound-Mediated UPR Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral and Molecular Effects of this compound-Induced Brain ER- Stress: Encompassing Inflammation, MAPK, and Insulin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Effects of this compound on the Proliferation and Survival of Human Rheumatoid Arthritis Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Palmitate and this compound have contrasting effects on ER membrane lipid composition and ER proteostasis in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. hellobio.com [hellobio.com]
- 21. moodle2.units.it [moodle2.units.it]
- 22. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. ptglab.com [ptglab.com]
- 25. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Thapsigargin's Effect on Intracellular Calcium Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thapsigargin, a sesquiterpene lactone extracted from the plant Thapsia garganica, is a potent and highly specific non-competitive inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) family of pumps.[1] By blocking the uptake of cytosolic calcium into the endoplasmic reticulum (ER), this compound profoundly disrupts intracellular calcium homeostasis. This disruption triggers a cascade of cellular events, including the depletion of ER calcium stores, a sustained rise in cytosolic calcium concentration, and the activation of store-operated calcium entry (SOCE).[2][3] The resulting ER stress leads to the induction of the unfolded protein response (UPR) and can ultimately culminate in apoptosis.[3] These precise and potent effects have established this compound as an invaluable tool for investigating intracellular calcium signaling and have spurred interest in its potential therapeutic applications, particularly in oncology.[3] This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on key signaling pathways, and detailed protocols for its experimental application.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data regarding the interaction of this compound and its analogs with SERCA pumps and their downstream cellular effects.
| Compound | Target | Parameter | Value | Cell Line/System |
| This compound | SERCA | IC₅₀ | 0.353 nM | Human SH-SY5Y neuroblastoma cells (carbachol-evoked Ca²⁺ transients with KCl-prestimulation)[4] |
| This compound | SERCA | IC₅₀ | 0.448 nM | Human SH-SY5Y neuroblastoma cells (carbachol-evoked Ca²⁺ transients without KCl-prestimulation)[4] |
| This compound | SERCA1a | IC₅₀ | < 10 nM | Reconstituted SPCA1a system[5] |
| This compound | SERCA Isoforms (1, 2a, 2b, 3) | - | Inhibited with equal potency | COS cells expressing individual isoforms[6] |
| Leu-8ADT | SERCA1a | K_d | ~1-10 nM | Purified SERCA1a[7] |
| βAsp-8ADT | SERCA1a | K_d | ~1-10 nM | Purified SERCA1a[7] |
| This compound | Cell Growth | IC₅₀ | 6.6 pM | Human LXF-289 cells[4] |
| This compound | Cell Growth | IC₅₀ | 9.3 pM | Human NCI-H2342 cells[4] |
| This compound | Cell Growth | IC₅₀ | 9.7 pM | Human SK-MES-1 cells[4] |
Table 1: Inhibitory Concentrations and Binding Affinities of this compound and its Analogs. This table provides a summary of the half-maximal inhibitory concentrations (IC₅₀) and dissociation constants (K_d) of this compound and its analogs against SERCA pumps, as well as their effects on cell growth.
| Parameter | Value | Cell Line | Experimental Condition |
| Basal ER Ca²⁺ Level | 335–407 µM | HEK-293 | - |
| ER Ca²⁺ Leak Rate | 5–6 µM/s | HEK-293 | Basal |
| Peak Cytosolic Ca²⁺ (no external Ca²⁺) | 0.6–1.0 µM | HEK-293 | 1 µM this compound |
| SOCE Rate | 28–30 nM/s | HEK-293 | 1 mM external Ca²⁺ |
| SOCE Rate | 29.25 ± 0.86 nM/s | HEK-293 | Re-addition of 1 mM external Ca²⁺[8] |
| SOCE Rate | 51.42 ± 1.29 nM/s | HEK-293 | Re-addition of 10 mM external Ca²⁺[8] |
| Cytosolic Ca²⁺ Clearance | 10–13 nM/s | HEK-293 | - |
| Apoptosis Rate (1 µM this compound, 24h) | 24.1% | A549 | Hoechst staining[9] |
| Apoptosis Rate (100 nM this compound, 48h) | Significantly increased | PC3 | Flow cytometry[10] |
Table 2: this compound-Induced Changes in Intracellular Calcium Kinetics and Apoptosis. This table presents quantitative data on the kinetics of calcium mobilization and the induction of apoptosis following treatment with this compound in various cell lines.[8][11]
Core Signaling Pathways Affected by this compound
This compound's inhibition of SERCA initiates a well-defined cascade of events that perturb intracellular calcium signaling, leading to ER stress and potentially apoptosis.
Disruption of Calcium Homeostasis and Induction of Store-Operated Calcium Entry (SOCE)
The primary action of this compound is the irreversible inhibition of SERCA pumps located on the ER membrane.[6] This blockage prevents the re-uptake of Ca²⁺ from the cytosol into the ER, leading to a passive leakage of Ca²⁺ from the ER down its steep concentration gradient.[2] The consequence is a twofold effect: a depletion of ER Ca²⁺ stores and a significant elevation of the cytosolic Ca²⁺ concentration.[2]
The depletion of ER Ca²⁺ is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident transmembrane protein. Upon Ca²⁺ unbinding from its EF-hand domain, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it directly interacts with and activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, initiating a sustained influx of extracellular Ca²⁺ into the cell.[12] This process is known as store-operated calcium entry (SOCE).[2][8]
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
The depletion of ER Ca²⁺ and the subsequent disruption of the ER's oxidative folding environment lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).[3] The UPR is mediated by three ER-resident transmembrane sensor proteins: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6).
-
PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which attenuates global protein synthesis but selectively enhances the translation of ATF4. ATF4, a transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP.[13]
-
IRE1α Pathway: Activated IRE1α exhibits both kinase and RNase activity. Its RNase activity splices the mRNA of XBP1 (X-box binding protein 1), leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain (ATF6f), which then acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery.
If these adaptive responses fail to restore ER homeostasis, the UPR shifts towards a pro-apoptotic signaling cascade, often involving the upregulation of CHOP and the activation of the JNK signaling pathway.[14]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of this compound.
Measurement of Cytosolic Ca²⁺ Concentration using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[2]
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
This compound stock solution (in DMSO)
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter at 510 nm
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.
-
Dye Loading: a. Prepare a loading solution of 2-5 µM Fura-2 AM in HBS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization. b. Remove the culture medium and wash the cells once with HBS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.
-
Imaging: a. Mount the coverslip onto the imaging chamber of a fluorescence microscope. b. Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm. c. Add this compound to the desired final concentration and record the changes in fluorescence over time.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). b. The change in this ratio over time reflects the change in intracellular Ca²⁺ concentration.
Assessment of Store-Operated Calcium Entry (SOCE)
The calcium re-addition protocol is a standard method to specifically measure SOCE.[12]
Materials:
-
Fura-2 AM loaded cells (as described above)
-
Ca²⁺-free HBS (HBS with 0.5 mM EGTA instead of 2 mM CaCl₂)
-
HBS with 2 mM CaCl₂
-
This compound stock solution
Procedure:
-
Baseline Measurement: a. Begin imaging Fura-2 loaded cells in Ca²⁺-free HBS to establish a baseline.
-
Store Depletion: a. Add this compound (typically 1-2 µM) to the Ca²⁺-free HBS. This will induce a transient increase in cytosolic Ca²⁺ due to the leak from the ER. b. Continue imaging until the cytosolic Ca²⁺ level returns to or near baseline.
-
Ca²⁺ Re-addition: a. Perfuse the cells with HBS containing 2 mM CaCl₂. b. The subsequent rise in the F340/F380 ratio represents the influx of Ca²⁺ through store-operated channels (SOCE).
-
Data Analysis: a. The magnitude and rate of the Ca²⁺ increase upon re-addition are used to quantify SOCE activity.
Western Blot Analysis of UPR Markers
This protocol details the detection of key UPR proteins by Western blotting to assess the induction of ER stress.[15][16]
Materials:
-
Cultured cells treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-XBP1s)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. Treat cells with this compound for the desired time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature protein samples in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour. b. Incubate with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. d. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Hoechst Staining for Apoptosis
This protocol uses Hoechst 33342 to visualize nuclear condensation, a hallmark of apoptosis.[9][17]
Materials:
-
Cells cultured on coverslips and treated with this compound
-
Hoechst 33342 stock solution (10 mg/mL in water)
-
PBS
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Staining: a. Prepare a working solution of Hoechst 33342 (e.g., 1 µg/mL) in PBS. b. Remove the culture medium and wash the cells with PBS. c. Add the Hoechst staining solution to cover the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Washing and Imaging: a. Remove the staining solution and wash the cells with PBS. b. Mount the coverslip and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained nuclei.
Conclusion
This compound's highly specific and potent inhibition of SERCA pumps makes it an indispensable tool for dissecting the intricate network of intracellular calcium signaling pathways. By inducing a predictable and robust cellular response, from the initial depletion of ER calcium stores and activation of SOCE to the subsequent engagement of the UPR and apoptotic machinery, this compound allows researchers to probe the fundamental mechanisms that govern cellular homeostasis and cell fate decisions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of these critical cellular processes and to explore novel therapeutic strategies targeting calcium signaling and ER stress in disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Structure/activity relationship of this compound inhibition on the purified Golgi/secretory pathway Ca2+/Mn2+-transport ATPase (SPCA1a) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
The Dance of Death: A Technical Guide to the Structure-Activity Relationship of Thapsigargin Analogs
For Researchers, Scientists, and Drug Development Professionals
Thapsigargin, a sesquiterpene lactone isolated from the Mediterranean plant Thapsia garganica, has emerged as a powerful tool in cell biology and a promising, albeit complex, candidate for anticancer therapies.[1] Its potent and highly specific, non-competitive inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump disrupts cellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress and ultimately, apoptosis.[1][2] This technical guide delves into the critical structure-activity relationships (SAR) of this compound analogs, providing a comprehensive overview of their SERCA inhibitory activity, the experimental protocols used to assess their function, and the intricate signaling pathways they trigger.
The Core Interaction: this compound and the SERCA Pump
This compound and its analogs exert their cytotoxic effects by binding to the SERCA pump, an essential protein responsible for transporting Ca2+ ions from the cytosol into the ER lumen.[1] This inhibition leads to a depletion of ER Ca2+ stores and a rise in cytosolic Ca2+ levels, initiating a cascade of cellular stress responses.[2]
The key structural features of this compound that govern its interaction with the SERCA pump have been extensively studied. A pharmacophoric model suggests that the three acyloxy groups at C-3, C-8, and C-10, the methyl group at C-4, and the lactone ring are crucial for binding to the SERCA pump through hydrophobic interactions.[1] The octanoyloxy group at C-2 has a hydrophobic chain that extends into the cell membrane's lipid phase, contributing to a weaker interaction with the ATPase.[1]
Structure-Activity Relationship: A Quantitative Overview
The development of this compound analogs has primarily focused on modifying the acyl groups at various positions to enhance potency, selectivity, and drug delivery properties. Modifications at the C-8 position have been of particular interest in the design of novel analogs, as long, flexible chains at this position do not significantly reduce SERCA inhibitory potency.[1] This has led to the development of prodrugs where a linker is attached at C-8, which can be cleaved by specific enzymes in the target tissue, releasing the active drug.[3]
The following table summarizes the SERCA inhibitory activity (IC50 values) of this compound and several of its key analogs.
| Compound | Modification | SERCA Isoform | IC50 (nM) | Reference |
| This compound | - | SERCA1a | < 10 | [3] |
| O-8-debutanoylthis compound (DBTG) | Butanoyl group at C-8 removed | SERCA1a | > 1000 | [3] |
| Leu-8ADT | 12-(L-leucinoylamino)dodecanoyl at C-8 | Not Specified | Equipotent to this compound | [1] |
| βAsp-8ADT | 12-(β-aspartoyl-amino)dodecanoyl at C-8 | Not Specified | Less active than this compound | [1] |
| 12-(l-alaninoylamino)dodecanoyl analog | 12-(l-alaninoylamino)dodecanoyl at C-8 | Not Specified | Almost as active as this compound | [1] |
| 12-(l-phenylalaninoylamino)dodecanoyl analog | 12-(l-phenylalaninoylamino)dodecanoyl at C-8 | Not Specified | Almost as active as this compound | [1] |
| EpoTg | Epoxide modification | SERCA1a | Residual activity of 10 ± 1% at 0.2–2 μM | [4] |
| Boc-8ADT | Boc-protected amino acid at C-8 | SERCA1a | Very slow interaction with SERCA | [4] |
Experimental Protocols
SERCA Inhibition Assays
3.1.1. SERCA ATPase Activity Assay (Coupled Enzyme Assay)
This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[5]
-
Materials:
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.
-
Enzyme Mix: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) in assay buffer.
-
Substrate Mix: Phosphoenolpyruvate (PEP), NADH, and ATP in assay buffer.
-
SERCA-containing microsomes.
-
This compound or analog solution (in DMSO).
-
Microplate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, enzyme mix, and substrate mix in a 96-well plate.
-
Add the SERCA-containing microsomes to the reaction mixture.
-
Add varying concentrations of this compound or its analogs to the wells. Include a DMSO control.
-
Initiate the reaction by adding a small volume of CaCl2 solution to achieve the desired free Ca2+ concentration.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C.[5]
-
The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.[5]
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
-
3.1.2. 45Ca2+ Uptake Assay
This assay directly measures the transport of radioactive 45Ca2+ into SERCA-containing microsomes.[5]
-
Materials:
-
Uptake Buffer: 40 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM ATP, 5 mM potassium oxalate.
-
45CaCl2 solution.
-
SERCA-containing microsomes.
-
This compound or analog solution (in DMSO).
-
Quenching Solution: 2 mM EGTA in ice-cold uptake buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate SERCA-containing microsomes with varying concentrations of this compound or its analogs in uptake buffer at 37°C.[5]
-
Initiate the uptake reaction by adding the 45CaCl2 solution.[5]
-
At specific time points, take aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.[5]
-
Rapidly filter the quenched samples through glass fiber filters and wash the filters with ice-cold wash buffer to remove external 45Ca2+.[5]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]
-
The amount of radioactivity on the filters corresponds to the amount of 45Ca2+ transported into the microsomes.[5]
-
Calculate the rate of 45Ca2+ uptake for each inhibitor concentration and determine the IC50 value.[5]
-
Cell Viability and Apoptosis Assays
3.2.1. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with five-fold serial dilutions of this compound (e.g., 50–0.00064 μM) or a vehicle control (e.g., 0.05% DMSO) and incubate for a specified period (e.g., 96 hours).[6]
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
-
3.2.2. Cell Counting Kit-8 (CCK-8) Assay
This assay is similar to the MTT assay but uses a more sensitive and water-soluble tetrazolium salt.
-
Procedure:
-
Seed cells (e.g., SW-13 and NCI-H295R) in 96-well plates.[7]
-
After incubation with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 4, 8, and 16 µM) for 48 hours, add 10 µL of CCK-8 solution to each well containing 100 µL of DMEM.[7]
-
Incubate the plates in the dark for 1 hour at 37°C.[7]
-
Measure the optical density (OD) value at 450 nm using a microplate reader.[7]
-
3.2.3. Hoechst Staining for Apoptosis
This method uses a fluorescent dye that binds to DNA to visualize nuclear morphology changes characteristic of apoptosis.
-
Procedure:
-
Treat cells (e.g., A549 cells) with this compound (e.g., 1 nM, 100 nM, and 1 μM) for different time points (e.g., 6 and 24 hours).[8]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with Hoechst 33342 or 33258 solution.
-
Wash the cells to remove excess stain.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[8]
-
3.2.4. Flow Cytometry for Apoptosis
This technique allows for the quantitative analysis of apoptotic cells using fluorescent probes.
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membrane integrity.
-
Caspase Activity Assay: Fluorescently labeled inhibitors of caspases (e.g., caspase-3/7) can be used to detect the activation of these key executioner enzymes of apoptosis.
-
General Procedure:
-
Treat cells with varying concentrations of this compound for a specified duration.
-
Harvest the cells and wash them with a suitable buffer.
-
Stain the cells with the appropriate fluorescent probes (e.g., FITC-Annexin V and PI, or a fluorescent caspase inhibitor).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Downstream Signaling Pathways
The inhibition of SERCA by this compound analogs triggers a complex network of downstream signaling pathways, primarily the Unfolded Protein Response (UPR) and Mitogen-Activated Protein Kinase (MAPK) signaling.
The Unfolded Protein Response (UPR)
ER stress caused by Ca2+ depletion activates three key sensor proteins in the ER membrane: IRE1α, PERK, and ATF6. These sensors initiate the UPR, a signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR switches from a pro-survival to a pro-apoptotic response.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structure/activity relationship of this compound inhibition on the purified Golgi/secretory pathway Ca2+/Mn2+-transport ATPase (SPCA1a) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Thapsigargin: A Researcher's Guide to Unraveling Apoptosis and Autophagy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thapsigargin, a sesquiterpene lactone isolated from the plant Thapsia garganica, has emerged as an indispensable tool in cell biology research. Its high specificity as an inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump allows for the precise manipulation of intracellular calcium homeostasis. This disruption of calcium storage within the endoplasmic reticulum (ER) triggers a cascade of cellular stress responses, primarily the Unfolded Protein Response (UPR), making this compound a potent inducer of both apoptosis and autophagy. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and key signaling pathways involved when using this compound to study these fundamental cellular processes.
Core Mechanism of Action: Induction of ER Stress
This compound's primary molecular target is the SERCA pump, which is responsible for actively transporting calcium ions (Ca2+) from the cytosol into the ER lumen. By irreversibly inhibiting SERCA, this compound causes a depletion of ER Ca2+ stores and a subsequent rise in cytosolic Ca2+ levels.[1][2] This disruption in Ca2+ homeostasis leads to the accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress. To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).[3]
The UPR is mediated by three transmembrane sensor proteins located in the ER membrane:
-
PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4).[4]
-
IRE1α (Inositol-requiring enzyme 1 alpha): Activated IRE1α possesses both kinase and endoribonuclease activity. Its most well-known function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.[4]
-
ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.[4]
If the ER stress is prolonged or severe, the UPR shifts from a pro-survival response to a pro-apoptotic program.
This compound-Induced Apoptosis
Prolonged ER stress induced by this compound ultimately leads to the activation of apoptotic pathways. A key mediator in this process is the transcription factor C/EBP homologous protein (CHOP), which is induced by ATF4.[5] CHOP plays a central role in promoting apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the Bcl-2 family.[6] This shift in the Bcl-2 protein balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[6][7] Additionally, ER stress can directly activate caspase-12 (in rodents) or caspase-4 (in humans), which can then cleave and activate downstream caspases.[6]
Quantitative Data on this compound-Induced Apoptosis
The effective concentration and incubation time of this compound to induce apoptosis vary depending on the cell line. The following tables summarize quantitative data from various studies.
Table 1: Dose-Dependent Effects of this compound on Apoptosis
| Cell Line | Concentration | Incubation Time | Percent Apoptosis/Cell Death | Reference |
| A549 (Human Lung Adenocarcinoma) | 1 nM | 6 h | 5.2% | [8] |
| 100 nM | 6 h | 7.4% | [8] | |
| 1 µM | 6 h | 24.1% | [8] | |
| MH7A (Human Rheumatoid Arthritis Synovial Cells) | 0.001 µM | 2 days | 3.52% | [9] |
| 0.1 µM | 2 days | 9.43% | [9] | |
| 1 µM | 2 days | 21.1% | [9] | |
| ACC (Adrenocortical Carcinoma) Cells (SW-13 & NCI-H295R) | 0.5 - 16 µM | 48 h | Dose-dependent increase | [10] |
| PC3 (Human Prostate Cancer) | 10 nM | Not specified | Significant increase | [7] |
| 100 nM | Not specified | Significant increase | [7] |
Table 2: Time-Dependent Effects of this compound on Apoptosis
| Cell Line | Concentration | Incubation Time | Percent Apoptosis/Cell Death | Reference |
| A549 (Human Lung Adenocarcinoma) | 1 nM | 24 h | 9.4% | [8] |
| 100 nM | 24 h | 25.8% | [8] | |
| 1 µM | 24 h | 41.2% | [8] | |
| MH7A (Human Rheumatoid Arthritis Synovial Cells) | 0.001 µM | 4 days | 8.06% | [9] |
| 0.1 µM | 4 days | 25.8% | [9] | |
| 1 µM | 4 days | 44.6% | [9] |
This compound and Autophagy: A Complex Interplay
Autophagy is a cellular degradation process that sequesters cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. ER stress is a known inducer of autophagy, which can serve as a pro-survival mechanism to remove aggregated proteins and damaged organelles. The UPR, particularly the PERK and IRE1α pathways, can trigger autophagy.[11]
However, the relationship between this compound and autophagy is complex. While this compound can induce the formation of autophagosomes, several studies have shown that it can also block the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes. This blockage leads to an accumulation of autophagosomes.[12] Therefore, when studying autophagy with this compound, it is crucial to measure autophagic flux (the entire process from autophagosome formation to degradation) rather than just the number of autophagosomes. In some cellular contexts, inhibiting autophagy can enhance this compound-induced apoptosis.[6]
Signaling Pathway Diagrams
Caption: this compound's core mechanism of action.
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for studying autophagy.
Experimental Protocols
The following are detailed methodologies for key experiments used to study this compound-induced apoptosis and autophagy.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]
-
Protocol:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration. Include untreated and vehicle-treated cells as negative controls.
-
Harvest cells (including any floating cells in the supernatant) and wash them once with cold 1X PBS.
-
Centrifuge at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualization of Apoptotic Nuclei by Hoechst 33342 Staining
This method allows for the visualization of nuclear condensation, a hallmark of apoptosis, using fluorescence microscopy.
-
Principle: Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue when bound to double-stranded DNA. In healthy cells, it stains the nucleus with a diffuse, uniform fluorescence. In apoptotic cells, the chromatin condenses, resulting in smaller, brighter, and often fragmented nuclei.[14]
-
Protocol:
-
Seed cells on glass coverslips in a culture plate and treat with this compound.
-
Remove the culture medium and wash the cells once with PBS.
-
Add a working solution of Hoechst 33342 (e.g., 1-5 µg/mL in PBS or culture medium) to cover the cells.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear as condensed, brightly fluorescent bodies.
-
Western Blot Analysis of Autophagy Marker LC3
This technique is used to monitor the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is recruited to the autophagosomal membrane. LC3-II migrates faster than LC3-I on an SDS-PAGE gel. An increase in the amount of LC3-II is indicative of an increase in the number of autophagosomes.[15] To measure autophagic flux, cells are often treated with lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to block the degradation of LC3-II, allowing for the quantification of autophagosome formation.
-
Protocol:
-
Plate cells and treat with this compound, with or without a lysosomal inhibitor, for the desired time.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II (in the presence of lysosomal inhibitors) indicates an induction of autophagy.
-
Conclusion
This compound is a powerful and versatile tool for investigating the intricate relationship between ER stress, apoptosis, and autophagy. Its specific mechanism of action allows for the controlled induction of these pathways, providing a valuable model system for researchers in various fields, including cancer biology, neurodegenerative diseases, and immunology. By understanding the underlying signaling cascades and employing the appropriate experimental techniques as outlined in this guide, scientists can effectively utilize this compound to gain deeper insights into the fundamental processes that govern cell fate.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. This compound down-regulates protein levels of GRP78/BiP in INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis when autophagy is inhibited in HepG2 cells and both processes are regulated by ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the Proliferation and Survival of Human Rheumatoid Arthritis Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DISTINCT AUTOPHAGOSOMAL-LYSOSOMAL FUSION MECHANISM REVEALED BY this compound-INDUCED AUTOPHAGY ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
The Deadly Carrot: A Technical Guide to the Historical and Pharmacological Significance of Thapsia garganica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thapsia garganica, a perennial herbaceous plant native to the Mediterranean region, has a rich history in traditional medicine dating back to antiquity.[1] Known colloquially as the "deadly carrot," its potent biological activities have been both revered and feared for centuries. Ancient Greek physicians utilized it for its pain-relieving and purgative properties.[2] The resin from the roots and stems has been traditionally employed against a range of ailments including female sterility, pulmonary diseases, fever, and rheumatic pains.[1][3][4] This technical guide provides an in-depth analysis of the historical use of Thapsia garganica, its phytochemical composition, and the experimental protocols used to elucidate its mechanisms of action, with a focus on its most prominent bioactive constituent, thapsigargin.
Phytochemical Composition
The medicinal properties of Thapsia garganica are largely attributed to its complex phytochemical profile, dominated by sesquiterpene lactones. The most significant of these is this compound, a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][5] The concentration of this compound varies depending on the plant part and geographical location. Other identified compounds include flavonoids, tannins, and volatile oils.
Table 1: this compound Concentration in Wild Thapsia garganica
| Plant Part | Concentration (% of dry weight) |
| Ripe Fruits | 0.7% - 1.5% |
| Roots | 0.2% - 1.2% |
| Stems | 0.1% - 0.5% |
| Leaves | ~0.1% |
Source: Smitt et al. 1995[1][6]
Table 2: Phytochemical Analysis of Thapsia garganica Methanolic Extract*
| Phytochemical Class | Presence |
| Phenolic Compounds | + |
| Flavonoids | + |
| Tannins | + |
| Steroids/Terpenoids | + |
| Saponosides | + |
| Volatile Oils | + |
Source: Bouimeja et al., 2018; Benhammou et al., 2013[4][7]
Table 3: Total Flavonoid Content in Thapsia garganica Crude Extract*
| Plant Part | Method | Flavonoid Content (mg Quercetin Equivalents / g dry matter) |
| Aerial Parts | Aluminum chloride (AlCl3) colorimetric method | 5.6009 |
Source: Meratate et al.[8]
Traditional Preparation and Modern Extraction Protocols
Historically, the resin extracted from the roots and stems was a common form of preparation.[1][3][4] This was often applied topically as a plaster for rheumatic pains and lung diseases.[1][4] In modern research, various extraction methods are employed to isolate and study the bioactive compounds.
Experimental Protocol: Methanolic Extraction of Thapsia garganica
-
Plant Material Preparation: The leaves and roots of T. garganica are collected, shade-dried, and ground into a fine powder.
-
Extraction: 1 gram of the powdered plant material is macerated with 20 mL of methanol (B129727) for 24 hours at room temperature.
-
Filtration: The mixture is filtered through Whatman No. 0.45 µm filter paper.
-
Solvent Evaporation: The resulting filtrate is concentrated under vacuum at 60°C using a rotary evaporator until dryness.
-
Storage: The dried extract is weighed and stored at 4°C for further experiments.[4][9]
Caption: A generalized workflow for the discovery of therapeutic agents from Thapsia garganica.
Pharmacological Activity and Mechanisms of Action
The traditional uses of Thapsia garganica for inflammatory conditions are supported by modern pharmacological studies. The primary mechanism of action for its most studied compound, this compound, is the irreversible inhibition of the SERCA pump, leading to a disruption of intracellular calcium homeostasis and subsequent apoptosis.
Anti-inflammatory Activity
Methanol extracts of the aerial parts of T. garganica have demonstrated significant anti-inflammatory effects.
Table 4: Anti-inflammatory Activity of Thapsia garganica Methanolic Extract in Carrageenan-Induced Paw Edema in Mice*
| Treatment | Dose (mg/kg) | Inhibition of Edema after 3 hours (%) |
| T. garganica extract | 500 | 41.4 |
| Indomethacin (control) | 10 | 69.0 |
Source: Elmezogi et al., 2012[2]
The anti-inflammatory effects of compounds within Thapsia garganica are likely mediated through the inhibition of key signaling pathways such as NF-κB and MAPKs, which are crucial in the inflammatory response.
Caption: Inhibition of pro-inflammatory pathways by Thapsia garganica compounds.
SERCA Pump Inhibition by this compound
This compound's potent cytotoxicity stems from its ability to inhibit the SERCA pump, an enzyme responsible for pumping calcium ions from the cytosol into the sarcoplasmic/endoplasmic reticulum. This inhibition leads to an increase in cytosolic calcium levels, ER stress, and ultimately, apoptosis.
Experimental Protocol: SERCA Inhibition Assay (NADH-coupled spectrophotometric assay)*
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing assay buffer (e.g., 50 mM MOPS pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA), enzyme mix, and substrate mix.
-
Addition of Microsomes: SERCA-containing microsomes are added to the reaction mixture.
-
Inhibitor Addition: Varying concentrations of this compound are added to the wells. A DMSO control is included.
-
Reaction Initiation: The reaction is initiated by adding a small volume of CaCl2 solution to achieve the desired free Ca2+ concentration.
-
Data Acquisition: The decrease in absorbance at 340 nm is monitored at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.
-
Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]
Caption: this compound inhibits the SERCA pump, leading to ER stress and apoptosis.
Conclusion and Future Directions
Thapsia garganica represents a compelling example of a traditional medicinal plant with profound and verifiable pharmacological activities. Its historical use as an anti-inflammatory and analgesic agent is substantiated by modern scientific investigation into its phytochemical constituents and their mechanisms of action. The discovery of this compound and its potent, specific inhibition of the SERCA pump has not only provided a valuable tool for cell biology research but has also opened avenues for the development of novel therapeutics, particularly in oncology. Further research is warranted to isolate and characterize other bioactive compounds from Thapsia garganica and to fully elucidate their synergistic effects and therapeutic potential. The development of sustainable cultivation and extraction methods will be crucial for the continued exploration of this historically significant medicinal plant.
References
- 1. This compound—From Thapsia L. to Mipsagargin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. serbiosoc.org.rs [serbiosoc.org.rs]
- 3. benchchem.com [benchchem.com]
- 4. Phytochemical Content, Antioxidant and Antimicrobial Effects of Thapsia garganica L. Leaves and Roots Grown Wild in North-west Algeria [arccjournals.com]
- 5. This compound—From Traditional Medicine to Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-scorpion venom activity of Thapsia garganica methanolic extract: Histopathological and biochemical evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Thapsigargin-Induced Unfolded Protein Response (UPR)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] This intricate signaling network aims to restore ER homeostasis, but can trigger apoptosis if the stress is prolonged or severe. Thapsigargin (Tg), a sesquiterpene lactone extracted from the Thapsia garganica plant, is a potent and widely used pharmacological tool to induce ER stress and activate the UPR.[2][3] This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced UPR, detailed experimental protocols for its study, and quantitative data to inform experimental design.
Mechanism of Action: this compound
This compound induces ER stress by specifically and non-competitively inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps.[4][5] SERCA pumps are crucial for maintaining the high calcium (Ca2+) concentration within the ER lumen by actively transporting Ca2+ from the cytosol into the ER.[5]
Inhibition of SERCA by this compound leads to a rapid depletion of ER Ca2+ stores.[4][5] Since many ER-resident chaperones responsible for protein folding are Ca2+-dependent, this disruption of calcium homeostasis impairs their function, leading to the accumulation of unfolded and misfolded proteins.[3] This accumulation is the primary trigger for the activation of the three canonical branches of the UPR.
The Core UPR Signaling Pathways
The UPR is mediated by three ER-resident transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[2][6] Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[1] Upon accumulation of unfolded proteins, BiP preferentially binds to them, causing its dissociation from the sensors and leading to their activation.
The PERK Pathway
Upon BiP dissociation, PERK dimerizes and autophosphorylates, activating its kinase domain.[7] Activated PERK then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α).[7][8] This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load entering the ER.[7] Paradoxically, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[8][9] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor C/EBP homologous protein (CHOP).[7][8]
The IRE1α Pathway
IRE1α is a dual-function enzyme possessing both kinase and endoribonuclease (RNase) activity.[8] Dissociation of BiP leads to IRE1α's dimerization and autophosphorylation, which activates its RNase domain.[10] The primary target of this RNase activity is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1).[2][8] IRE1α excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA. This unconventional splicing event results in a frameshift, producing the potent transcriptional activator, spliced XBP1 (XBP1s).[2] XBP1s translocates to the nucleus to activate the transcription of genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis.
The ATF6 Pathway
Activating Transcription Factor 6 (ATF6) is a type II transmembrane protein.[11][12] Upon ER stress and BiP dissociation, the full-length ATF6 (p90) translocates from the ER to the Golgi apparatus.[13][14] In the Golgi, it is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[14] This proteolytic cleavage releases its N-terminal cytosolic domain (p50), which is an active basic leucine (B10760876) zipper (bZIP) transcription factor.[11][12] This cleaved ATF6 (ATF6-N) then migrates to the nucleus to activate the transcription of UPR target genes, including those encoding ER chaperones like BiP and components of the ERAD machinery.[12][15]
Data Presentation: Quantitative Parameters
The effective concentration and duration of this compound treatment can vary significantly between cell types. The following tables summarize typical experimental parameters and expected outcomes based on published findings.
Table 1: this compound Treatment Parameters for UPR Induction
| Cell Type | Concentration Range | Duration | Notes | Source(s) |
|---|---|---|---|---|
| General Cell Culture | 0.1 - 1.0 µM | 3 - 12 hours | A common starting point for robust UPR induction without immediate, widespread cell death. | [3][16] |
| HepG2 (Hepatocytes) | 50 - 1000 nM | 16 - 24 hours | Lower concentrations can be effective; viability decreases significantly at 1 µM after 16h. | [17][18] |
| A549 (Lung Carcinoma) | 1 µM | 3 - 12 hours | Clear induction of IRE1α, p-eIF2α, and cleaved ATF6 observed. | [16] |
| Neonatal Rat Cardiomyocytes | 3 µM | 24 hours | This dose and time point were optimized to induce significant apoptosis. | [19] |
| SH-SY5Y (Neuroblastoma) | 60 nM | 8 - 24 hours | A low concentration sufficient to cause a significant increase in UPR markers. | [6] |
| Adrenocortical Carcinoma | 0.5 - 8 µM | 48 hours | Dose-dependent inhibition of proliferation and induction of apoptosis. |[20] |
Table 2: Key UPR Markers and Expected Changes with this compound
| Pathway | Marker | Expected Change | Method of Detection | Source(s) |
|---|---|---|---|---|
| PERK | p-PERK | Increase | Western Blot | [20][21] |
| p-eIF2α (Ser51) | Increase | Western Blot | [15][16][21] | |
| ATF4 | Increase (protein & mRNA) | Western Blot, qPCR | [5] | |
| CHOP / GADD153 | Increase (protein & mRNA) | Western Blot, qPCR | [5][6][17] | |
| IRE1α | p-IRE1α | Increase | Western Blot (Phos-tag) | [10] |
| XBP1s | Increase (spliced form) | RT-PCR, qPCR, Western Blot | [15][16] | |
| ERdj4 | Increase (mRNA) | qPCR | [6] | |
| ATF6 | ATF6-N (p50) | Increase (cleaved form) | Western Blot | [14][16] |
| | BiP / GRP78 | Increase (protein & mRNA) | Western Blot, qPCR |[5][17][19] |
Experimental Protocols & Workflow
A typical workflow for studying the this compound-induced UPR involves cell culture, treatment, and subsequent analysis of key UPR markers at the protein and mRNA level, as well as assessing the cellular outcome (e.g., viability).
Protocol 1: Induction of UPR with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for viability) at a density that will result in 70-80% confluency on the day of treatment.[17][22]
-
Preparation of this compound Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store in small aliquots at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed culture medium to the desired final concentration (refer to Table 1).
-
Incubation: Remove the old medium from the cells, wash once with PBS (optional), and replace it with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Harvest: Incubate the cells for the desired duration (e.g., 3, 6, 12, 24 hours). After incubation, proceed immediately to harvesting for downstream analysis.
Protocol 2: Western Blot Analysis of UPR Markers
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate.[22]
-
Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[22]
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[22]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[22]
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[22]
-
SDS-PAGE: Load samples onto a 4-15% precast polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[22]
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[20][22]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8][22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-eIF2α, anti-CHOP, anti-BiP, see Table 2) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.[8][22]
-
Washing & Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated secondary antibody (1:3000-1:5000) in blocking buffer for 1 hour at room temperature.[8][22]
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[23]
Protocol 3: Quantitative RT-PCR (qPCR) for UPR Target Genes
-
RNA Extraction: Following this compound treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol or column-based kits).
-
RNA Purification: Purify total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.[24]
-
cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[24]
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., BiP, CHOP, XBP1s), and a SYBR Green or TaqMan master mix.[25]
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression levels of target genes using the 2-ΔΔCT method, normalizing to a stable housekeeping gene (e.g., GAPDH, RPL13A).[24][25]
Protocol 4: Cell Viability Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.[20]
-
Reagent Addition: After the incubation period (e.g., 24 or 48 hours), add 10 µL of a colorimetric reagent like Cell Counting Kit-8 (CCK-8) or MTT solution to each well.[20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the reagent and produce a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[20]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound is an invaluable tool for inducing a robust and reproducible Unfolded Protein Response, allowing for detailed investigation of this critical cellular signaling network. By depleting ER calcium stores, it simultaneously activates all three sensor pathways—PERK, IRE1α, and ATF6. A thorough understanding of these pathways, combined with optimized and validated experimental protocols, is essential for researchers studying the role of ER stress in various physiological and pathological conditions and for professionals developing therapeutics that modulate this response. This guide provides the foundational knowledge and methodologies to effectively design, execute, and interpret experiments involving this compound-induced UPR.
References
- 1. This compound and Tunicamycin Block SARS-CoV-2 Entry into Host Cells via Differential Modulation of Unfolded Protein Response (UPR), AKT Signaling, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and Molecular Effects of this compound-Induced Brain ER- Stress: Encompassing Inflammation, MAPK, and Insulin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitate and this compound have contrasting effects on ER membrane lipid composition and ER proteostasis in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prx1 Regulates this compound-Mediated UPR Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A role for the ribosome-associated complex in activation of the IRE1 branch of UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATF6 as a Transcription Activator of the Endoplasmic Reticulum Stress Element: this compound Stress-Induced Changes and Synergistic Interactions with NF-Y and YY1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATF6 as a transcription activator of the endoplasmic reticulum stress element: this compound stress-induced changes and synergistic interactions with NF-Y and YY1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATF6 as a transcription activator of the endoplasmic reticulum stress element: this compound stress-induced changes and synergistic interactions with NF-Y and YY1. | BioGRID [thebiogrid.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of endoplasmic reticulum (ER) stress inducer this compound on the expression of extracellular-superoxide dismutase in mouse 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Intermedin protects this compound-induced endoplasmic reticulum stress in cardiomyocytes by modulating protein kinase A and sarco/endoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gene regulatory network of unfolded protein response genes in endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for Inducing ER Stress in Cell Culture Using Thapsigargin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing endoplasmic reticulum (ER) stress in mammalian cell cultures using thapsigargin, a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] By blocking the transport of calcium from the cytosol into the ER lumen, this compound depletes ER calcium stores, leading to the accumulation of unfolded or misfolded proteins and subsequent activation of the Unfolded Protein Response (UPR).[1][4][5][6] This protocol is designed to be a starting point for researchers and can be adapted for various cell types and experimental needs.
Mechanism of Action
This compound disrupts cellular calcium homeostasis by irreversibly inhibiting the SERCA pump.[6] This inhibition leads to a decrease in the ER calcium concentration, which is crucial for the proper functioning of calcium-dependent chaperones involved in protein folding.[7] The resulting accumulation of unfolded proteins in the ER lumen triggers the UPR, a complex signaling network aimed at restoring ER homeostasis.[1][3] If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[2][8][9]
Experimental Considerations
The optimal concentration of this compound and the duration of treatment are highly dependent on the cell type and the specific experimental question. It is crucial to perform a dose-response and time-course experiment to determine the ideal conditions for your model system.
Data Presentation: this compound Concentration and Incubation Times
The following tables summarize typical concentration ranges and incubation times for this compound treatment in various cell lines, as reported in the literature.
Table 1: Recommended this compound Concentrations for Inducing ER Stress
| Cell Line Type | Concentration Range | Notes |
| Human Adrenocortical Carcinoma (SW-13, NCI-H295R) | 0.5 - 16 µM | Dose-dependent inhibition of proliferation and induction of apoptosis.[8] |
| Human Hepatocellular Carcinoma (HepG2) | 25 - 200 nM | Consistent induction of ER stress gene expression at 50 and 100 nM.[10] |
| Human Lung Adenocarcinoma (A549) | 1 nM - 1 µM | Time- and dose-dependent increase in cell death.[11] |
| Neonatal Rat Cardiomyocytes | 1.5 - 6 µM | Dose-dependent loss of viability and induction of apoptosis.[12] |
| Human Rheumatoid Arthritis Synovial Cells (MH7A) | 0.001 - 1 µM | Time- and dose-dependent cell cycle arrest and apoptosis.[13] |
| General Mammalian Cells | 0.1 - 1 µM | General range for inducing ER stress.[7] |
Table 2: Recommended Incubation Times for this compound Treatment
| Experimental Goal | Incubation Time | Notes |
| Early ER Stress Response (e.g., UPR activation) | 4 - 8 hours | Peak cellular stress often observed around 6-7 hours.[14] |
| Late ER Stress Response (e.g., apoptosis) | 24 - 48 hours | Significant cell death is often observed after 24 hours of treatment.[8][11][12] |
| Gene and Protein Expression Analysis | 6 - 24 hours | Allows for sufficient time for transcriptional and translational changes.[10][15] |
| Cell Viability and Apoptosis Assays | 24 - 72 hours | Longer incubation times may be necessary to observe significant effects on cell viability.[8][12] |
Experimental Protocols
Protocol 1: Induction of ER Stress with this compound
This protocol describes the basic steps for treating cultured cells with this compound to induce ER stress.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).
-
This compound Preparation: Prepare a working solution of this compound in complete cell culture medium from a concentrated stock solution. It is recommended to prepare a range of concentrations to determine the optimal dose for your specific cell line and experiment. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the pre-warmed medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period, as determined by your preliminary time-course experiments.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis. The harvesting method will depend on the subsequent application (e.g., lysis for protein or RNA extraction, fixation for imaging).
Protocol 2: Assessment of ER Stress Markers by Western Blot
This protocol outlines the detection of key ER stress marker proteins by Western blotting.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP/GADD153, p-PERK, p-IRE1α)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. The expression of GRP78 and CHOP is expected to be upregulated following this compound treatment.[12][15]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing cell viability after this compound treatment.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the this compound treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability is expected to decrease in a dose- and time-dependent manner with this compound treatment.[11][12]
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunicamycin-Induced Endoplasmic Reticulum Stress Damages Complex I in Cardiac Mitochondria [mdpi.com]
- 6. How does this compound affect the endoplasmic reticulum? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell death induced by the ER stressor this compound involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermedin protects this compound-induced endoplasmic reticulum stress in cardiomyocytes by modulating protein kinase A and sarco/endoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. agilent.com [agilent.com]
- 15. Effect of endoplasmic reticulum (ER) stress inducer this compound on the expression of extracellular-superoxide dismutase in mouse 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Thapsigargin Concentration for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thapsigargin, a sesquiterpene lactone isolated from the plant Thapsia garganica, is a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] By blocking the transport of calcium ions from the cytosol into the endoplasmic reticulum (ER), this compound disrupts cellular calcium homeostasis, leading to the depletion of ER calcium stores.[1][3] This depletion triggers the Unfolded Protein Response (UPR), a complex signaling network designed to alleviate ER stress.[4] However, prolonged or severe ER stress induced by this compound can ultimately lead to apoptosis (programmed cell death).[2][5] These properties make this compound an invaluable tool for studying ER stress, calcium signaling, and apoptosis in various in vitro models. Determining the optimal concentration of this compound is critical for achieving desired and reproducible experimental outcomes, as its effects are highly dependent on both concentration and cell type.
This document provides detailed application notes and protocols to guide researchers in determining the optimal this compound concentration for their specific in vitro experiments.
Mechanism of Action: this compound-Induced ER Stress
This compound's primary molecular target is the SERCA pump, which it inhibits non-competitively.[2][5] This inhibition leads to a cascade of cellular events:
-
ER Calcium Depletion: The blockade of SERCA pumps prevents the re-uptake of calcium into the ER, leading to a significant decrease in the luminal ER calcium concentration.[3]
-
Cytosolic Calcium Increase: The depletion of ER calcium stores often triggers store-operated calcium entry (SOCE), a process that allows for the influx of extracellular calcium into the cytosol, further altering intracellular calcium signaling.[1][6]
-
Activation of the Unfolded Protein Response (UPR): The ER is a critical site for protein folding and modification. The depletion of calcium disrupts the function of calcium-dependent chaperones, leading to the accumulation of unfolded or misfolded proteins.[7] This condition, known as ER stress, activates the UPR through three main sensor proteins:
-
PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis while promoting the translation of specific mRNAs, such as activating transcription factor 4 (ATF4).[4]
-
IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and RNase activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[4][7]
-
ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.[4]
-
-
Induction of Apoptosis: If the UPR fails to restore ER homeostasis, the cell initiates apoptosis. Key pro-apoptotic factors downstream of the UPR include the transcription factor CHOP (C/EBP homologous protein) and the activation of caspase cascades.[5][7]
Data Presentation: Effective this compound Concentrations in Various Cell Lines
The optimal concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. The following table summarizes effective concentrations reported in the literature for inducing ER stress, cytotoxicity, and apoptosis in different cell lines.
| Cell Line | Cell Type | Effective Concentration Range | Observed Effect | Reference |
| HEK293 | Human Embryonic Kidney | 25 nM - 1 µM | Induction of ER stress, inhibition of Gq-mediated calcium signaling. | [8] |
| HepG2 | Human Hepatocellular Carcinoma | 10 nM - 1 µM | Decreased cell viability and cytotoxicity. | [9] |
| PC3 | Human Prostate Cancer | 10 nM - 100 nM | Inhibition of proliferation, induction of apoptosis. | [10] |
| LNCaP | Human Prostate Cancer | 0.1 µM | Depletion of ER calcium stores, induction of cell death. | [3] |
| MCF7 | Human Breast Cancer | ~0.1 µM | Induction of cell death. | [3] |
| SW-13 | Human Adrenocortical Carcinoma | 1 µM - 16 µM | Inhibition of cell viability, induction of apoptosis. | [11] |
| NCI-H295R | Human Adrenocortical Carcinoma | 1 µM - 16 µM | Inhibition of cell viability, induction of apoptosis. | [11] |
| A549 | Human Lung Adenocarcinoma | 1 nM - 1 µM | Induction of apoptosis in a time- and dose-dependent manner. | [12] |
| MH7A | Human Rheumatoid Arthritis Synovial Cells | 0.001 µM - 1 µM | Inhibition of proliferation, induction of apoptosis. | [13] |
| Neonatal Rat Cardiomyocytes | Primary Cardiomyocytes | 1.5 µM - 6 µM | Dose-dependent loss of viability, induction of apoptosis. | [14] |
Experimental Protocols
To determine the optimal this compound concentration for a specific cell line and experimental question, a dose-response and time-course experiment is recommended. The following protocols provide detailed methodologies for key assays.
Protocol 1: Cell Viability Assay (MTT or CCK-8)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of ER Stress Markers
This protocol is used to confirm the induction of ER stress by detecting the upregulation of key UPR-associated proteins.
Materials:
-
Cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, p-IRE1α, ATF4, XBP1s) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for different time points (e.g., 3, 6, 12, 24 hours). A typical concentration for inducing ER stress markers is 1 µM.[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Acquisition and Analysis: Acquire the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.
Protocol 3: Calcium Imaging Assay
This protocol is used to measure changes in intracellular calcium concentration following this compound treatment.
Materials:
-
Cell line of interest
-
Black, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to a confluent monolayer.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.[6] Remove the culture medium, wash the cells with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells with HBSS to remove excess dye. Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.[6]
-
This compound Addition: Add this compound to the wells at the desired final concentration (e.g., 1-2 µM) to induce ER calcium store depletion.[6]
-
Fluorescence Recording: Immediately begin recording the fluorescence signal for several minutes to observe the initial rise in cytosolic calcium due to leakage from the ER.
-
SOCE Measurement (Optional): To measure store-operated calcium entry, perform the this compound treatment in a calcium-free buffer. After the cytosolic calcium level returns to a stable baseline, add a calcium-containing buffer and record the subsequent increase in fluorescence.[6]
-
Data Analysis: Analyze the changes in fluorescence intensity or ratio (for ratiometric dyes like Fura-2) over time to quantify the changes in intracellular calcium concentration.
Mandatory Visualization
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SERCA [label="SERCA Pump", fillcolor="#F1F3F4", fontcolor="#202124"]; ER_Ca_Depletion [label="ER Ca2+ Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; Cytosolic_Ca_Increase [label="Cytosolic Ca2+ Increase", fillcolor="#FBBC05", fontcolor="#202124"]; UPR [label="Unfolded Protein\nResponse (UPR)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; PERK [label="PERK", fillcolor="#F1F3F4", fontcolor="#202124"]; IRE1a [label="IRE1α", fillcolor="#F1F3F4", fontcolor="#202124"]; ATF6 [label="ATF6", fillcolor="#F1F3F4", fontcolor="#202124"]; ATF4 [label="ATF4", fillcolor="#F1F3F4", fontcolor="#202124"]; XBP1s [label="XBP1s", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleaved_ATF6 [label="Cleaved ATF6", fillcolor="#F1F3F4", fontcolor="#202124"]; CHOP [label="CHOP", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];
// Edges this compound -> SERCA [label="Inhibits", arrowhead=tee]; SERCA -> ER_Ca_Depletion [label="Leads to", style=dashed]; ER_Ca_Depletion -> Cytosolic_Ca_Increase; ER_Ca_Depletion -> UPR [label="Activates"]; UPR -> {PERK, IRE1a, ATF6} [arrowhead=none]; PERK -> ATF4; IRE1a -> XBP1s; ATF6 -> Cleaved_ATF6; {ATF4, XBP1s, Cleaved_ATF6} -> CHOP [style=dashed]; CHOP -> Apoptosis; Cytosolic_Ca_Increase -> Apoptosis [style=dashed]; } .dot Caption: this compound-induced ER stress signaling pathway.
// Nodes Start [label="Start: Select Cell Line", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose_Response [label="Dose-Response Experiment\n(e.g., 0.1 nM - 10 µM this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Time_Course [label="Time-Course Experiment\n(e.g., 6, 12, 24, 48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Viability [label="Cell Viability Assay\n(MTT / CCK-8)", fillcolor="#FBBC05", fontcolor="#202124"]; ER_Stress_Markers [label="ER Stress Marker Analysis\n(Western Blot / qPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assay\n(Flow Cytometry / Hoechst Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis:\nDetermine IC50 and Optimal Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Proceed with Optimized Protocol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Dose_Response; Dose_Response -> Time_Course; Time_Course -> {Cell_Viability, ER_Stress_Markers, Apoptosis_Assay}; {Cell_Viability, ER_Stress_Markers, Apoptosis_Assay} -> Data_Analysis; Data_Analysis -> End; } .dot Caption: Experimental workflow for determining optimal this compound concentration.
Conclusion
The determination of the optimal this compound concentration is a critical first step for any in vitro study investigating ER stress, calcium signaling, or apoptosis. By systematically performing dose-response and time-course experiments and utilizing the appropriate assays to measure cell viability, ER stress markers, and apoptosis, researchers can identify a concentration that elicits the desired biological response in their specific cell model. The protocols and data provided in these application notes serve as a comprehensive guide to aid in this process, ensuring the generation of reliable and reproducible data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell death induced by the ER stressor this compound involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral and Molecular Effects of this compound-Induced Brain ER- Stress: Encompassing Inflammation, MAPK, and Insulin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on the Proliferation and Survival of Human Rheumatoid Arthritis Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intermedin protects this compound-induced endoplasmic reticulum stress in cardiomyocytes by modulating protein kinase A and sarco/endoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preparing Stable Thapsigargin Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thapsigargin, a sesquiterpene lactone isolated from the plant Thapsia garganica, is a potent and widely used pharmacological tool in cell biology research.[1][2] Its primary mechanism of action is the specific and irreversible inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[3][4][5] This inhibition leads to the depletion of endoplasmic reticulum (ER) calcium stores and a subsequent rise in cytosolic calcium levels, making this compound an invaluable agent for studying calcium signaling, ER stress, the unfolded protein response (UPR), and apoptosis.[1][3][4][5] Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols and data to ensure the stability and efficacy of this compound solutions in a research setting.
Physicochemical Properties and Solubility
Understanding the fundamental properties of this compound is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₃₄H₅₀O₁₂ | [1] |
| Molecular Weight | 650.8 g/mol | [1] |
| Appearance | White to off-white lyophilized powder or crystalline solid | [6][7] |
| Purity | ≥95% | [7] |
| Solubility in DMSO | 25-100 mg/mL | [1][6][8] |
| Solubility in Ethanol | ~20-30 mg/mL | [1][6] |
| Solubility in Acetonitrile | Soluble | [7] |
| Aqueous Solubility | Sparingly soluble | [6] |
Preparation of this compound Stock Solutions
The following protocol outlines the recommended procedure for preparing a stable stock solution of this compound.
Materials
-
This compound (lyophilized powder or crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200 proof Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol
-
Pre-warm the Solvent: Allow the chosen solvent (DMSO or ethanol) to come to room temperature before use.
-
Reconstitution: Carefully open the vial of this compound. To prepare a 1 mM stock solution, for example, add the appropriate volume of solvent to the vial. For 1 mg of this compound (MW = 650.8 g/mol ), this would be 1.54 mL of solvent.
-
Dissolution: Close the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (45-60°C) or sonication can aid in dissolution if necessary.[9]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C, protected from light.[1] For long-term storage (months to years), -80°C is recommended.[10][11]
Stability and Storage Recommendations
Proper storage is crucial for maintaining the activity of this compound solutions.
| Form | Storage Temperature | Stability | Notes | Source |
| Lyophilized Powder | -20°C | ≥ 2 years | Keep desiccated and protected from light. | [1][7] |
| Stock Solution in DMSO/Ethanol | -20°C | 1 week to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | [1][12] |
| Stock Solution in DMSO/Ethanol | -80°C | ≥ 1 year | Recommended for long-term storage. | [10] |
| Aqueous Working Solution | 2-8°C | ≤ 1 day | Prepare fresh for each experiment. | [6] |
Experimental Protocols: Inducing ER Stress
This compound is commonly used to induce ER stress in cell culture. The following is a general protocol that can be adapted for specific cell types and experimental questions.
Typical Working Concentrations
The effective concentration of this compound can vary depending on the cell type and the desired outcome. Typical working concentrations range from 100 nM to 10 µM.[2] For inducing ER stress, a concentration of 1-2 µM for 4-24 hours is a common starting point.[1][7]
Protocol for Inducing ER Stress in Cultured Cells
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to make a 1 µM working solution from a 1 mM stock, perform a 1:1000 dilution.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) under standard cell culture conditions.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for ER stress markers (e.g., BiP, CHOP, p-eIF2α), quantitative PCR, or cell viability assays.
This compound's Mechanism of Action and Signaling Pathway
This compound's primary target is the SERCA pump located in the membrane of the endoplasmic reticulum.[3] By inhibiting SERCA, this compound prevents the re-uptake of calcium from the cytosol into the ER, leading to a depletion of ER calcium stores and a sustained increase in cytosolic calcium concentration.[1][4] This disruption of calcium homeostasis triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER function or, if the stress is too severe, inducing apoptosis.[3]
Caption: this compound inhibits the SERCA pump, leading to ER calcium depletion, increased cytosolic calcium, and activation of the UPR, which can ultimately result in apoptosis.
Experimental Workflow for Stock Solution Preparation and Use
The following diagram illustrates the overall workflow from receiving lyophilized this compound to its use in a cell-based experiment.
Caption: Workflow for preparing and using this compound in research.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound—From Traditional Medicine to Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. agscientific.com [agscientific.com]
- 8. selleckchem.com [selleckchem.com]
- 9. interchim.fr [interchim.fr]
- 10. This compound | SERCA inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - CAS 67526-95-8 - Calbiochem | 586005 [merckmillipore.com]
Application Notes and Protocols for Studying Store-Operated Calcium Entry (SOCE) with Thapsigargin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Store-operated calcium entry (SOCE) is a fundamental and ubiquitous Ca²⁺ signaling pathway in a vast array of cell types. It plays a critical role in replenishing endoplasmic reticulum (ER) Ca²⁺ stores and in regulating a multitude of cellular functions, including gene expression, cell proliferation, and apoptosis. The dysregulation of SOCE has been implicated in numerous pathologies, making it an attractive target for therapeutic intervention.
Thapsigargin, a sesquiterpene lactone originally extracted from the plant Thapsia garganica, is a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1][2] By blocking SERCA, this compound prevents the re-uptake of Ca²⁺ into the ER, leading to the depletion of intracellular Ca²⁺ stores. This depletion is the primary trigger for the activation of SOCE. These application notes provide a comprehensive guide to utilizing this compound as a tool to induce and study SOCE, complete with detailed experimental protocols, quantitative data, and visual workflows.
Mechanism of Action: this compound and the SOCE Pathway
This compound acts as a non-competitive inhibitor of all SERCA isoforms by binding to a specific site and locking the pump in a conformation that prevents Ca²⁺ translocation.[3][4] The resulting passive leakage of Ca²⁺ from the ER into the cytosol leads to a decrease in luminal ER [Ca²⁺]. This reduction is sensed by Stromal Interaction Molecule (STIM) proteins, the key Ca²⁺ sensors in the ER membrane.[5][6]
Upon dissociation of Ca²⁺ from their EF-hand domains, STIM proteins undergo a conformational change, oligomerize, and translocate to ER-plasma membrane junctions.[6][7] At these junctions, STIM proteins directly interact with and activate ORAI proteins, the pore-forming subunits of the Ca²⁺ Release-Activated Ca²⁺ (CRAC) channels in the plasma membrane.[5][7] The opening of ORAI channels mediates a sustained influx of extracellular Ca²⁺ into the cell, a process known as SOCE.[6][8]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the experimental use of this compound in SOCE studies.
Table 1: this compound Potency and Working Concentrations
| Parameter | Value | Cell Type/System | Reference |
| SERCA Inhibition IC₅₀ | ~30 nM | General | [9] |
| 0.353 - 0.448 nM | Human SH-SY5Y neuroblastoma cells | [4] | |
| ~50 nM | Golgi-enriched fractions | [10] | |
| Typical Working Concentration for SOCE Induction | 1 - 2 µM | HEK293, Jurkat T cells | [6] |
| 1 µM | HEK-293 cells | [11] | |
| 1 µM | Mouse ES cells | [12] | |
| 1, 100, 1000 nM | A549 cells | [13] | |
| 0.1 µM | Prostate and breast cancer cells | [14] |
Table 2: Example of this compound-Induced SOCE Quantification in HEK-293 Cells
| Experimental Condition | Measured Parameter | Value (Mean ± SEM) | Reference |
| 1 µM this compound in 1 mM external Ca²⁺ | Peak cytosolic [Ca²⁺] transient | Amplified by SOCE | [8] |
| Rate of Ca²⁺ influx (SOCE) | 29.25 ± 0.86 nM/s | [11] | |
| 1 µM this compound in 10 mM external Ca²⁺ | Rate of Ca²⁺ influx (SOCE) | 51.42 ± 1.29 nM/s | [11] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound (molecular weight ~650.76 g/mol ) in 1.54 mL of high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.[5] Vortex thoroughly. This stock solution is stable for several months when stored at -20°C, desiccated and protected from light.
-
Calcium-Free Buffer (e.g., HBSS without Ca²⁺/Mg²⁺): Prepare Hanks' Balanced Salt Solution (HBSS) containing 1 mM EGTA and 10 mM HEPES, adjusted to pH 7.4.[6]
-
Calcium-Containing Buffer (e.g., HBSS with Ca²⁺): Prepare HBSS containing 2 mM CaCl₂ and 10 mM HEPES, adjusted to pH 7.4.[6]
Protocol 2: Fura-2 AM Loading of Adherent Cells
This protocol is a general guideline and should be optimized for the specific cell type.
-
Cell Seeding: Seed adherent cells on glass coverslips or in black, clear-bottom 96-well plates to achieve 70-90% confluency on the day of the experiment.
-
Fura-2 AM Loading Solution: Prepare a fresh loading solution by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM in the appropriate culture medium or physiological buffer (e.g., HBSS). To aid in dye solubilization, 0.02% Pluronic F-127 can be included.[6]
-
Dye Loading: Aspirate the culture medium from the cells and wash once with the physiological buffer. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[6]
-
De-esterification: After incubation, wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM. Incubate the cells for an additional 30 minutes in the same buffer to allow for complete de-esterification of the dye by intracellular esterases.
Protocol 3: Measurement of this compound-Induced SOCE using the Calcium Re-addition Method
This is a widely used method to temporally separate the release of Ca²⁺ from intracellular stores and the subsequent influx of extracellular Ca²⁺.[7]
-
Baseline Measurement: Place the Fura-2 AM-loaded cells in a fluorescence plate reader or on the stage of a fluorescence microscope. Perfuse the cells with the Calcium-Free Buffer and record the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm) for 1-2 minutes to establish a stable baseline.[6]
-
ER Store Depletion: While continuing to record, add this compound to the Calcium-Free Buffer to a final concentration of 1-2 µM to induce the depletion of ER Ca²⁺ stores.[6] A transient increase in the Fura-2 ratio will be observed due to the leakage of Ca²⁺ from the ER into the cytosol. Continue recording until the ratio returns to a stable, elevated baseline, indicating that the releasable ER stores are depleted.
-
SOCE Activation: Reintroduce extracellular Ca²⁺ by perfusing the cells with the Calcium-Containing Buffer (containing the same concentration of this compound). This will trigger SOCE, resulting in a rapid and sustained increase in the Fura-2 ratio.[6]
-
Data Recording: Continue recording the fluorescence ratio for 5-10 minutes to capture the full SOCE response.[6]
-
(Optional) Calibration: At the end of the experiment, you can add a Ca²⁺ ionophore like ionomycin (B1663694) (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rₘₐₓ), followed by the addition of a Ca²⁺ chelator like EGTA (e.g., 10 mM) to determine the minimum fluorescence ratio (Rₘᵢₙ). These values can be used to convert the fluorescence ratios into intracellular Ca²⁺ concentrations.
Data Analysis and Quantification of SOCE
The magnitude of SOCE can be quantified in several ways from the Fura-2 data:
-
Peak Response: Calculate the difference between the peak fluorescence ratio after Ca²⁺ re-addition and the baseline ratio just before Ca²⁺ re-addition.[7]
-
Rate of Ca²⁺ Entry: Determine the initial slope of the rising phase of the Fura-2 ratio immediately following Ca²⁺ re-addition.[7]
-
Area Under the Curve (AUC): Integrate the area under the curve of the SOCE response over a defined period.
Visualizations
Signaling Pathway of this compound-Induced SOCE
Caption: this compound-induced SOCE signaling pathway.
Experimental Workflow for Measuring SOCE
Caption: Experimental workflow for SOCE measurement.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. This compound-induced Ca2+ release from sarcoplasmic reticulum and asolectin vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. brainvta.tech [brainvta.tech]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
Thapsigargin: A Potent Inducer of Endoplasmic Reticulum Stress for Cancer Cell Line Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thapsigargin, a sesquiterpene lactone originally isolated from the plant Thapsia garganica, is a widely utilized pharmacological tool in cancer research.[1][2] Its primary mechanism of action is the potent and specific inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3][4] This inhibition disrupts cellular calcium homeostasis by depleting the endoplasmic reticulum (ER) of calcium stores, leading to a sustained increase in cytosolic calcium levels.[1][5] The depletion of ER calcium triggers the Unfolded Protein Response (UPR), a complex signaling network that initially aims to restore ER homeostasis but can ultimately lead to programmed cell death, or apoptosis, if the stress is prolonged or severe.[6][7] This pro-apoptotic effect makes this compound and its analogs a subject of intense investigation for potential anticancer therapies.[2][8]
Mechanism of Action: ER Stress and Apoptosis
This compound's cytotoxic effects on cancer cells are primarily mediated through the induction of ER stress. The accumulation of unfolded or misfolded proteins in the ER lumen, a consequence of calcium depletion, activates three main UPR sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6).[9][10]
-
PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-apoptotic genes, most notably C/EBP homologous protein (CHOP).[6][9]
-
IRE1 Pathway: Activated IRE1 possesses both kinase and RNase activity. It initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. IRE1 can also recruit TNF receptor-associated factor 2 (TRAF2), leading to the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) signaling pathway.[6][7]
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.
Prolonged ER stress, as induced by this compound, shifts the UPR from a pro-survival to a pro-apoptotic response. Key events in this compound-induced apoptosis include the upregulation of CHOP, which promotes the expression of pro-apoptotic Bcl-2 family members and the death receptor 5 (DR5).[6][7] This can lead to the activation of caspase-8 and the mitochondrial apoptotic pathway, ultimately resulting in the execution of apoptosis.[2][6]
Data Presentation: this compound Activity in Cancer Cell Lines
The following table summarizes the cytotoxic effects of this compound across various human cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect |
| LXF-289 | Lung Carcinoma | Cell Viability | Growth Inhibition | 0.0000066 µM[11] |
| NCI-H2342 | Lung Carcinoma | Cell Viability | Growth Inhibition | 0.0000093 µM[11] |
| SK-MES-1 | Lung Carcinoma | Cell Viability | Growth Inhibition | 0.0000097 µM[11] |
| CCRF-CEM | Leukemia | Cytotoxicity | - | 0.27 µM[12] |
| CCRF S-180 | Sarcoma | Cytotoxicity | - | 30 nM[12] |
| HCT116 | Colorectal Carcinoma | Cell Death Assay | PI Uptake | More sensitive than etoposide[13] |
| T98 | Glioblastoma | Cell Death Assay | PI Uptake | More sensitive than etoposide[13] |
| U2OS | Osteosarcoma | Cell Death Assay | PI Uptake | More sensitive than etoposide[13] |
| HT1080 | Fibrosarcoma | Cell Death Assay | PI Uptake | More sensitive than etoposide[13] |
| HeLa | Cervix Carcinoma | Cell Death Assay | PI Uptake | More sensitive than etoposide[13] |
| SW-13 | Adrenocortical Carcinoma | CCK-8 Assay | Proliferation | Dose-dependent inhibition[9] |
| NCI-H295R | Adrenocortical Carcinoma | CCK-8 Assay | Proliferation | Dose-dependent inhibition[9] |
| MH7A | Rheumatoid Arthritis Synovial Cells | - | Proliferation | Time- and dose-dependent arrest[14] |
| MH7A | Rheumatoid Arthritis Synovial Cells | Hoechst Staining | Apoptosis | Time- and dose-dependent induction[14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-containing medium) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis of ER Stress Markers
This protocol allows for the detection of key proteins involved in the this compound-induced UPR.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-IRE1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometric analysis can be performed to quantify changes in protein expression levels, normalizing to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound-induced ER stress signaling pathway leading to apoptosis.
Caption: General experimental workflow for studying this compound in cancer cell lines.
References
- 1. agscientific.com [agscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A recent publication by NCMM studied how the ER stressor drug this compound and analogues for cancer-related therapies induce cell death in human cancer cells. [projects.au.dk]
- 7. This compound—From Traditional Medicine to Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and its prodrug derivatives: exploring novel approaches for targeted cancer therapy through calcium signaling disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Measuring Cytosolic Calcium Changes After Thapsigargin Treatment
Introduction
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis. The precise spatial and temporal regulation of cytosolic free Ca²⁺ concentration ([Ca²⁺]i) is critical for cellular function. Thapsigargin, a sesquiterpene lactone derived from the Thapsia garganica plant, is a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1] By blocking the reuptake of Ca²⁺ into the endoplasmic reticulum (ER), this compound causes a passive leak of Ca²⁺ from the ER into the cytosol, leading to a sustained increase in [Ca²⁺]i. This property makes this compound an invaluable pharmacological tool for studying Ca²⁺ signaling pathways, ER stress, and store-operated Ca²⁺ entry (SOCE).[2]
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to accurately measure the changes in cytosolic Ca²⁺ following this compound treatment using common laboratory techniques.
Principle of this compound Action and Calcium Mobilization
This compound non-competitively inhibits the SERCA pump, which is responsible for pumping Ca²⁺ from the cytosol into the ER lumen against its concentration gradient.[1][3] Inhibition of SERCA disrupts this process, leading to two main events:
-
ER Store Depletion: Ca²⁺ passively leaks from the ER, the cell's primary intracellular Ca²⁺ store, down its concentration gradient into the cytosol.[4][5]
-
Store-Operated Calcium Entry (SOCE): The depletion of ER Ca²⁺ stores is sensed by stromal interaction molecule (STIM) proteins in the ER membrane. STIM proteins then activate Orai channels in the plasma membrane, leading to an influx of extracellular Ca²⁺ into the cytosol.[2][6] This entire process results in a significant and sustained elevation of cytosolic Ca²⁺ levels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits contraction and Ca2+ transient in cardiac cells by specific inhibition of the sarcoplasmic reticulum Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. This compound inhibits a potassium conductance and stimulates calcium influx in the intact rat lens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Thapsigargin as a Positive Control for ER Stress Western Blots: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is a state of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen. This condition activates a complex signaling network known as the Unfolded Protein Response (UPR), which aims to restore ER homeostasis. However, prolonged or overwhelming ER stress can lead to apoptosis (programmed cell death). The study of ER stress and the UPR is critical in understanding various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
Thapsigargin, a sesquiterpene lactone derived from the plant Thapsia garganica, is a potent and widely used inducer of ER stress. It specifically inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of ER calcium stores. This disruption of calcium homeostasis interferes with the function of calcium-dependent chaperones, causing an accumulation of unfolded proteins and robust activation of all three UPR pathways. Its specific mechanism of action makes this compound an excellent positive control for studying ER stress in a laboratory setting, particularly for validating Western blot experiments aimed at detecting key UPR markers.
Mechanism of Action: this compound-Induced ER Stress
This compound's primary molecular target is the SERCA pump, which is responsible for pumping calcium ions from the cytosol into the ER lumen. By irreversibly inhibiting SERCA, this compound causes a sustained decrease in luminal ER calcium concentration and a rise in cytosolic calcium levels. The depletion of ER calcium disrupts the proper folding of newly synthesized proteins, many of which rely on calcium-binding chaperones. This leads to an accumulation of unfolded proteins, the hallmark trigger of the UPR.
The UPR is mediated by three ER-transmembrane sensor proteins:
-
PERK (PKR-like ER kinase)
-
IRE1α (Inositol-requiring enzyme 1α)
-
ATF6 (Activating transcription factor 6)
Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling cascades.
Key ER Stress Markers for Western Blot Analysis
When using this compound as a positive control, the following key proteins are typically monitored by Western blot to confirm the induction of the three UPR branches:
-
BiP/GRP78: An ER chaperone whose expression is upregulated during ER stress as a general response to the increased load of unfolded proteins.
-
p-PERK and p-eIF2α: Activation of PERK leads to its autophosphorylation (p-PERK) and the subsequent phosphorylation of the eukaryotic initiation factor 2α (eIF2α). This attenuates global protein synthesis but selectively promotes the translation of specific mRNAs, such as ATF4.
-
ATF4 and CHOP: ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis. A key pro-apoptotic target of ATF4 is CHOP (C/EBP homologous protein).
-
p-IRE1α and XBP1s: Upon activation, IRE1α autophosphorylates (p-IRE1α) and its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This results in the translation of a potent transcription factor, XBP1s, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
Cleaved ATF6: ER stress causes ATF6 to translocate to the Golgi apparatus, where it is cleaved by proteases to release its N-terminal cytosolic domain. This cleaved fragment acts as a transcription factor to upregulate ER chaperones and ERAD components.
-
Caspase-12/Caspase-3: Prolonged ER stress can lead to the activation of apoptotic pathways. Caspase-12 is specifically implicated in ER stress-induced apoptosis, leading to the activation of downstream executioner caspases like caspase-3.
Quantitative Data Summary
The following tables summarize the typical concentration and time-dependent effects of this compound on key ER stress markers as observed by Western blot. Note that optimal concentrations and time points can vary depending on the cell type.
Table 1: Dose-Dependent Response of ER Stress Markers to this compound
| Marker | Cell Line | This compound Concentration | Duration | Observed Effect | Reference |
| p-PERK | SW-13, NCI-H295R | 0, 2, 4, 8 µM | 48 h | Dose-dependent increase | |
| GRP78 | SW-13, NCI-H295R | 0, 2, 4, 8 µM | 48 h | Dose-dependent increase | |
| IRE1 | SW-13, NCI-H295R | 0, 2, 4, 8 µM | 48 h | Dose-dependent increase | |
| GRP78 | Cardiomyocytes | 3 µM | 24 h | Significant increase | |
| CHOP | Cardiomyocytes | 3 µM | 24 h | Significant increase | |
| Caspase-12 | Cardiomyocytes | 3 µM | 24 h | Significant increase |
Table 2: Time-Course Response of ER Stress Markers to this compound
| Marker | Cell Line | This compound Concentration | Time Points | Observed Effect | Reference |
| p-eIF2α | A549 | 1 µM | 3, 12 h | Increase at both time points | |
| IRE1α | A549 | 1 µM | 3, 12 h | Increase observed at 12 h | |
| XBP1s | A549 | 1 µM | 3, 12 h | Increase observed at 12 h | |
| Cleaved ATF6 | A549 | 1 µM | 3, 12 h | Slight increase at 1 and 12 h | |
| BiP | HeLa | 300 nM | 0, 1, 2, 4, 8, 16 h | Steady increase over time | |
| CHOP | MEFs | 200 nM | 0, 4, 8, 12, 16, 24 h | Steady increase over 24 h | |
| p-IRE1α | HeLa | 0.5 µM | 0, 1, 4 h | Peak phosphorylation at 4 h |
Experimental Protocols
Protocol 1: Induction of ER Stress with this compound
This protocol provides a general guideline for treating cultured cells with this compound to induce ER stress.
-
Cell Culture: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and reach 70-80
Application of Thapsigargin in Cardiac Myocyte Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thapsigargin (TG), a sesquiterpene lactone extracted from the plant Thapsia garganica, is a highly potent and specific, non-competitive inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[1] In cardiac myocytes, the SERCA2a isoform is crucial for maintaining calcium (Ca²⁺) homeostasis by pumping Ca²⁺ from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. By irreversibly inhibiting SERCA, this compound provides a powerful pharmacological tool to investigate fundamental aspects of cardiac myocyte physiology and pathophysiology. Its application allows for the precise manipulation of intracellular Ca²⁺ dynamics, making it invaluable for studying excitation-contraction coupling, inducing and studying endoplasmic reticulum (ER) stress, and elucidating signaling pathways involved in apoptosis and cardiac hypertrophy.
Mechanism of Action
This compound's primary molecular target is the SERCA pump. It binds to the enzyme and locks it in a Ca²⁺-free "E2" conformational state, forming a dead-end complex.[2][3] This action effectively blocks the re-uptake of Ca²⁺ into the SR.[4] The consequences of SERCA inhibition are twofold: depletion of Ca²⁺ stores within the SR and a subsequent elevation of the resting cytosolic Ca²⁺ concentration.[4] This disruption of Ca²⁺ homeostasis is the trigger for the downstream cellular effects observed in cardiac myocytes, including impaired contractility and the induction of the ER stress response.[1]
Caption: this compound inhibits the SERCA pump, leading to SR Ca²⁺ depletion and ER stress.
Application Notes
Studying Ca²⁺ Homeostasis and Contractility
This compound is instrumental in defining the role of the SR in cardiac excitation-contraction coupling. By specifically ablating the function of the SERCA pump, researchers can quantify the contribution of SR Ca²⁺ stores to the intracellular Ca²⁺ transient and myocyte contraction. Studies have consistently shown that this compound treatment dramatically reduces the amplitude of Ca²⁺ transients and contractile force, highlighting the critical dependence of rat ventricular myocytes on SR Ca²⁺ cycling for normal function.[5][6][7][8][9][10]
Table 1: Effects of this compound on Cardiac Myocyte Contractility and Ca²⁺ Transients
| Parameter | Species/Cell Type | This compound Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Ca²⁺ Transient & Twitch | Rat Ventricular Myocytes | Not specified | Not specified | ~80% decrease in magnitude; slowed decay rate | [7] |
| Contraction & Ca²⁺ Transient | Rat Ventricular Myocytes | 100 nM | Not specified | Largely blocked | [6][8] |
| Contractile Activity | Adult Rat Cardiomyocytes | 300 nM | Not specified | Completely abolished | [9] |
| Steady-State Contractions | Single Rat Cardiomyocytes | 1 µM (10⁻⁶ M) | Not specified | Amplitude reduced to 11 ± 4% of control in 80% of cells |[10] |
Inducing Endoplasmic Reticulum (ER) Stress
The ER (the equivalent of the SR in non-muscle cells) is a primary site for protein folding and requires a high Ca²⁺ concentration for the proper function of chaperone proteins. By depleting ER/SR Ca²⁺ stores, this compound is a potent and widely used inducer of the Unfolded Protein Response (UPR), also known as ER stress.[4][11] This response is a complex signaling network aimed at restoring homeostasis but can trigger apoptosis if the stress is severe or prolonged. Key markers of the UPR, including GRP78 (BiP), CHOP (GADD153), and activated (phosphorylated) eIF2α, are reliably upregulated upon this compound treatment.[12][13][14][15]
Table 2: this compound Concentrations for Inducing ER Stress in Cardiomyocytes
| Cell Type | This compound Concentration | Duration | Purpose | Reference |
|---|---|---|---|---|
| HL-1 Atrial Cardiomyocytes | 0.1 µM | 6 - 30 hours | Induce ER stress, measure mRNA decay | |
| Isolated Murine Cardiomyocytes | 3 µM | 5 - 6 hours | Induce ER stress for mechanical studies | [13] |
| Neonatal Rat Cardiomyocytes | 0.25 - 1.0 µM | 10 hours | Dose-response for ER stress induction | [14] |
| Neonatal Rat Cardiomyocytes | 3 µM | 24 hours | Induce ER stress and apoptosis | [12] |
| Mice (in vivo) | 1 - 3 mg/kg (i.p.) | 48 hours | Induce cardiac ER stress |[13] |
References
- 1. youtube.com [youtube.com]
- 2. Mechanism of inhibition of the calcium pump of sarcoplasmic reticulum by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits contraction and Ca2+ transient in cardiac cells by specific inhibition of the sarcoplasmic reticulum Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of this compound to study Ca2+ homeostasis in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound on cardiac muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on sarcoplasmic reticulum Ca2+ content and contractions of single myocytes of rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound Triggers Cardiac Contractile Dysfunction via NADPH Oxidase -Mediated Mitochondrial Dysfunction: Role of Akt Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thapsigargin-Induced Apoptosis
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering lower-than-expected levels of apoptosis following treatment with thapsigargin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced apoptosis?
This compound is a specific and irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] By blocking SERCA, this compound disrupts the normal flow of calcium ions from the cytoplasm into the endoplasmic reticulum (ER), leading to the depletion of ER calcium stores and a sustained increase in cytosolic calcium levels.[2] This disruption of calcium homeostasis causes ER stress and activates the Unfolded Protein Response (UPR).[1][2] If the ER stress is prolonged and cannot be resolved by the adaptive UPR, the apoptotic UPR is triggered, culminating in programmed cell death.[1]
Q2: What are the key signaling pathways involved in this compound-induced apoptosis?
The primary pathway is the UPR, which involves three main sensor proteins: PERK, IRE1, and ATF6. Key downstream events include the upregulation of the pro-apoptotic transcription factor CHOP and Death Receptor 5 (DR5).[1][3] Activation of caspase-8 is also a critical event in initiating the apoptotic cascade.[3] In some cell types, the JNK signaling pathway, activated by IRE1, plays a significant role.[3][4]
Q3: I am not observing the expected levels of apoptosis. What are the common causes?
Several factors can contribute to reduced apoptosis in response to this compound treatment. These can be broadly categorized as issues with experimental conditions, cell line-specific characteristics, and reagent quality. A systematic troubleshooting approach is recommended to identify the root cause.
Troubleshooting Guide
Issue 1: Suboptimal Experimental Conditions
Your experimental setup, including the concentration of this compound and the incubation time, is critical for inducing apoptosis effectively.
Troubleshooting Steps:
-
Optimize this compound Concentration: The effective concentration of this compound is highly cell-type dependent. A dose-response experiment is crucial.
-
Optimize Incubation Time: The onset of apoptosis is time-dependent. Assess apoptosis at multiple time points.
-
Ensure Proper Vehicle Control: Use an appropriate vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated samples.
Typical Experimental Parameters
| Cell Line | This compound Concentration | Incubation Time | Resulting Apoptosis | Reference |
| A549 (Human Lung Adenocarcinoma) | 1 µM | 24 hours | ~41.2% cell death | [5] |
| MH7A (Human Rheumatoid Arthritis Synovial Cells) | 1 µM | 4 days | ~44.6% cell death | [6] |
| SW-13 & NCI-H295R (Adrenocortical Carcinoma) | 0.5 - 16 µM | 48 hours | Dose-dependent increase | [4][7] |
| hIAPP-INS1E (Pancreatic Beta Cells) | 0.5 - 1 µM | 24 hours | Significant apoptosis | [8] |
Issue 2: Cell Line-Specific Responses and Resistance
Not all cell lines are equally sensitive to this compound. Some may exhibit inherent or acquired resistance.
Troubleshooting Steps:
-
Verify Cell Line Sensitivity: Review the literature to determine if your cell line is known to be sensitive or resistant to this compound-induced apoptosis.
-
Assess Key Apoptotic Proteins: Use Western blotting to check the basal expression levels of key proteins in the UPR and apoptotic pathways, such as PERK, IRE1, CHOP, DR5, and caspases. Deficiencies in these proteins can lead to resistance. For instance, some cell lines may not effectively signal a grp78/grp94 stress response, making them more vulnerable to apoptosis, while others might have a more robust stress response, conferring resistance.[9]
-
Consider Alternative Cell Death Mechanisms: this compound can induce non-apoptotic forms of cell death, such as autosis, in some cell types.[10] If you observe cell death but it lacks the typical markers of apoptosis (e.g., caspase activation), consider investigating other cell death pathways.
Issue 3: Reagent and Assay-Related Problems
The quality of your reagents and the choice of apoptosis detection method can significantly impact your results.
Troubleshooting Steps:
-
Confirm this compound Activity: If possible, test the activity of your this compound stock on a sensitive, positive control cell line. Ensure proper storage to maintain its potency.
-
Select Appropriate Apoptosis Assays: Use multiple methods to confirm apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptosis.
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3/7.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late apoptosis.
-
Western Blotting for Cleaved Caspases and PARP: Provides a biochemical confirmation of apoptosis.
-
-
Validate Your Assay: Include positive and negative controls for your apoptosis assay. A known inducer of apoptosis, such as staurosporine, can serve as a positive control.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in pre-warmed cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting and Analysis: Harvest the cells and proceed with your chosen apoptosis detection method.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. agscientific.com [agscientific.com]
- 3. A recent publication by NCMM studied how the ER stressor drug this compound and analogues for cancer-related therapies induce cell death in human cancer cells. [projects.au.dk]
- 4. dovepress.com [dovepress.com]
- 5. This compound Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the Proliferation and Survival of Human Rheumatoid Arthritis Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mouse Lymphoma Cells Destined to Undergo Apoptosis in Response to this compound Treatment Fail to Generate a Calcium-mediated grp78/grp94 Stress Response* | Semantic Scholar [semanticscholar.org]
- 10. This compound triggers a non-apoptotic, caspase-independent programmed cell death in basophilic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Thapsigargin Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thapsigargin. Our goal is to help you overcome common solubility challenges in aqueous media and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous media?
This compound is a lipophilic sesquiterpene lactone, making it sparingly soluble in aqueous buffers. Its chemical structure contributes to its poor solubility in water-based solutions.
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in several organic solvents. The most commonly used include:
Q3: How do I prepare a working solution of this compound in aqueous buffer?
To prepare a working solution in an aqueous buffer like PBS, it is crucial to first dissolve the this compound in an organic solvent.[1] A common method is to first create a concentrated stock solution in a solvent like DMSO or ethanol (B145695) and then dilute it with the aqueous buffer of your choice.[1]
Q4: What is the maximum recommended concentration of organic solvent in my final aqueous solution?
When preparing aqueous solutions from an organic stock, it is important to keep the final concentration of the organic solvent low to avoid affecting your experimental system. For cell-based assays, the final concentration of DMSO is often recommended to be less than 1% (v/v).
Q5: My this compound is precipitating when I add it to my aqueous media. What should I do?
Precipitation upon addition to aqueous media is a common issue. Here are some troubleshooting steps:
-
Ensure Complete Dissolution in Organic Solvent: Before diluting, make sure the this compound is fully dissolved in the organic stock solution. Gentle warming (in a 45-60°C water bath), vortexing, or sonication can aid in dissolving the compound.[5]
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of aqueous media, try a stepwise dilution.
-
Check Final Concentration: The final concentration of this compound in the aqueous solution may be too high. Refer to the solubility data to ensure you are working within the soluble range.
Q6: How should I store my this compound solutions?
-
Solid Form: Store solid this compound at -20°C in a tightly sealed container, protected from light.[3][4] It is stable for approximately 2 years under these conditions.[4]
-
Stock Solutions: Once prepared, stock solutions in organic solvents should be stored in tightly sealed vials at -20°C or below.[5] It is recommended to use these solutions within one month.[5] For aqueous solutions, it is best to prepare them fresh and not store them for more than one day.[1] Aliquoting the stock solution can help avoid multiple freeze-thaw cycles.[3]
Quantitative Data: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 100 | 153.66 | [6] |
| DMSO | 65.08 | 100 | [2] |
| DMSO | ~30 | ~46 | [1] |
| Ethanol | ~30 | ~46 | [1] |
| Ethanol | 20 | ~30.7 | [3] |
| Dimethylformamide | ~30 | ~46 | [1] |
| Acetonitrile | 9.80-10.20 | ~15-15.7 | [7] |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 | ~0.46 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Weigh out the required amount of this compound. For example, to prepare 1 mL of a 1 mM solution, you will need approximately 0.651 mg of this compound (based on a molecular weight of 650.8 g/mol ).
-
Add the appropriate volume of DMSO to the solid this compound.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Media
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Aqueous buffer (e.g., PBS or cell culture medium)
Procedure:
-
Determine the desired final concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed.
-
Add the calculated volume of the this compound stock solution to your aqueous buffer.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound for more than a day.[1]
Visualizations
Caption: Workflow for dissolving this compound and troubleshooting precipitation.
Caption: this compound's mechanism of action leading to ER stress and apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | SERCA ATPase Inhibitor | Tocris Bioscience [tocris.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. agscientific.com [agscientific.com]
- 5. interchim.fr [interchim.fr]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, 98 (HPLC), solid film, 67526-95-8, Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Managing Thapsigargin-Induced Cytotoxicity in Primary Cell Cultures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thapsigargin in primary cell cultures. Our goal is to help you navigate common experimental challenges and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] By blocking SERCA, this compound prevents the pumping of calcium ions (Ca2+) from the cytosol back into the endoplasmic reticulum (ER), leading to the depletion of ER Ca2+ stores and a significant increase in cytosolic Ca2+ concentration.[1][3] This disruption of Ca2+ homeostasis is the primary trigger for a cascade of cellular stress responses, ultimately leading to cell death.[1]
Q2: What are the major downstream signaling pathways activated by this compound?
A2: The initial disruption of Ca2+ homeostasis activates several key signaling pathways:
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The depletion of Ca2+ from the ER lumen impairs the function of Ca2+-dependent chaperone proteins responsible for proper protein folding.[4] This leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[5] To cope with this stress, the cell activates the UPR, which involves three main sensor proteins: PERK, IRE1, and ATF6.[6][7][8]
-
Mitochondrial Dysfunction: Elevated cytosolic Ca2+ can lead to excessive mitochondrial Ca2+ uptake, causing mitochondrial swelling, loss of mitochondrial membrane potential, and impaired ATP production.[3][9] This can also trigger the release of pro-apoptotic factors like cytochrome c.[9][10]
-
Apoptosis: this compound is a potent inducer of apoptosis.[2][11] This occurs through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[7][9] Key mediators include the activation of caspases, such as caspase-3, caspase-8, caspase-9, and caspase-12.[12][13][14] Upregulation of Death Receptor 5 (DR5) is a significant event in this process.[7]
-
Autophagy: this compound can induce autophagy as a cellular stress response.[14][15] However, some studies suggest that it may also impair the final stages of autophagy by blocking the fusion of autophagosomes with lysosomes.[16][17]
-
Oxidative Stress: The cellular stress induced by this compound can lead to the generation of reactive oxygen species (ROS), further contributing to cytotoxicity.[14][18]
Q3: How does the response to this compound differ between primary cells and immortalized cell lines?
A3: Primary cells are often more sensitive to stressors compared to immortalized cell lines. They may have a lower threshold for inducing apoptosis and may exhibit different kinetics in their response to this compound. It is crucial to optimize experimental conditions, such as concentration and incubation time, specifically for the primary cell type being used.[19] For instance, primary rat hepatocytes and cortical neurons have been shown to undergo apoptosis in response to this compound treatment.[10][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cell death between experiments. | Inconsistent this compound concentration. | Prepare fresh dilutions of this compound from a concentrated stock in DMSO for each experiment. This compound is typically used at concentrations ranging from nanomolar to low micromolar.[20][21] |
| Cell density variation. | Ensure consistent cell seeding density across all wells and experiments, as cell density can influence the response to cytotoxic agents. | |
| Primary cell health. | Use primary cells with high viability and at a low passage number. Ensure proper handling and recovery of cryopreserved cells to minimize initial stress.[19] | |
| Cells are dying too quickly, preventing analysis of upstream events. | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration that induces the desired effect (e.g., UPR activation) without causing rapid and widespread cell death. Typical concentrations range from 2 nM to 2 µM.[20][22] |
| Extended incubation time. | Conduct a time-course experiment to identify the optimal time point for your analysis. Effects can be observed in as little as 30 minutes to several hours.[22][23] | |
| Unexpected or inconsistent UPR activation. | Suboptimal this compound concentration or timing. | Optimize the this compound concentration and treatment duration. UPR markers like GRP78 (BiP), CHOP, and spliced XBP1 can be assessed by Western blot or RT-PCR.[24][25] |
| Cell type-specific differences. | The kinetics and magnitude of the UPR can vary between cell types. Characterize the UPR response in your specific primary cell model.[7] | |
| Difficulty in detecting apoptosis. | Incorrect assay or timing. | Use multiple assays to assess apoptosis, such as Annexin V/Propidium Iodide staining for early apoptosis, and TUNEL staining or caspase activity assays for later stages.[9][10] Collect samples at different time points to capture the peak of apoptosis. |
| Cell death is primarily necrotic. | At very high concentrations, this compound can induce necrosis.[10] Lower the concentration to favor apoptosis. Distinguish between apoptosis and necrosis using appropriate morphological and biochemical markers. | |
| Autophagy markers are present, but flux appears to be blocked. | This compound may inhibit autophagosome-lysosome fusion. | To assess autophagic flux, use lysosomal inhibitors like bafilomycin A1 or chloroquine (B1663885) in parallel with this compound treatment. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.[16] |
Data Presentation
Table 1: Recommended Concentration and Incubation Times for this compound in Various Cell Types
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Primary Rat Hepatocytes | 1 µM - 5 µM | 24 - 48 hours | Apoptosis and Necrosis | [10] |
| Primary Rat Cortical Neurons | 1 µM | 4 - 24 hours | Apoptosis and Oxidative Stress | [18] |
| Human Rheumatoid Arthritis Synovial Cells | 0.001 µM - 1 µM | 2 - 4 days | Inhibition of Proliferation, Apoptosis | [21][26] |
| Human Lung Adenocarcinoma (A549) | 1 nM - 1 µM | 12 - 24 hours | Apoptosis | |
| PC12 Cells | 100 nM | Not specified | Apoptosis, ER Stress | [27] |
| Mouse Islets | 50 nM - 500 nM | 48 hours | Cell Death, Caspase 3/7 Activity | |
| HeLa Cells | 2 nM | 16 hours | ER Stress | [20] |
Table 2: Key Molecular Markers for Monitoring this compound-Induced Cellular Responses
| Cellular Process | Key Markers | Detection Method |
| ER Stress / UPR | GRP78 (BiP), CHOP, Phospho-eIF2α, Spliced XBP1, ATF4, ATF6 | Western Blot, RT-PCR |
| Apoptosis | Cleaved Caspase-3, -8, -9, -12, Cleaved PARP, Cytochrome c release, Annexin V staining | Western Blot, Caspase Activity Assays, Flow Cytometry, Immunofluorescence |
| Mitochondrial Dysfunction | Loss of Mitochondrial Membrane Potential (e.g., using TMRE or JC-1), Decreased ATP levels | Flow Cytometry, Fluorescence Microscopy, ATP Assay |
| Autophagy | LC3-I to LC3-II conversion, p62/SQSTM1 degradation, Beclin-1 | Western Blot, Immunofluorescence |
| Oxidative Stress | ROS production (e.g., using DCFH-DA), Lipid Peroxidation, Protein Carbonylation | Flow Cytometry, Fluorescence-based assays |
Experimental Protocols
Protocol 1: Induction of ER Stress and Assessment of UPR Activation
-
Cell Seeding: Plate primary cells at a predetermined optimal density in a suitable culture vessel and allow them to adhere and recover for 24-48 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM).[28]
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for the desired duration (e.g., 4, 8, 16, 24 hours).
-
Sample Collection:
-
For Western Blot: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For RT-PCR: Wash cells with PBS and extract total RNA using a suitable kit.
-
-
Analysis:
-
Western Blot: Analyze the expression of UPR markers such as GRP78, CHOP, and phospho-eIF2α.
-
RT-PCR: Analyze the mRNA levels of UPR target genes, including the splicing of XBP1.
-
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
-
Cell Treatment: Treat primary cells with the desired concentrations of this compound for a predetermined time course. Include both positive and negative controls.
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound-induced signaling cascade.
Caption: Troubleshooting high cell death variability.
References
- 1. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound induces mitochondrial dysfunction and apoptosis in the mastocytoma P815 cell line and in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ER calcium depletion impacts chaperone secretion, innate immunity and phagocytic uptake of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitate and this compound have contrasting effects on ER membrane lipid composition and ER proteostasis in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell death induced by the ER stressor this compound involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of endoplasmic reticulum (ER) stress inducer this compound on the expression of extracellular-superoxide dismutase in mouse 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Triggers Cardiac Contractile Dysfunction via NADPH Oxidase -Mediated Mitochondrial Dysfunction: Role of Akt Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a selective inhibitor of sarco-endoplasmic reticulum Ca2+ -ATPases, modulates nitric oxide production and cell death of primary rat hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Caspase-dependent apoptosis induced by this compound was prevented by glycogen synthase kinase-3 inhibitors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces apoptosis when autophagy is inhibited in HepG2 cells and both processes are regulated by ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. DISTINCT AUTOPHAGOSOMAL-LYSOSOMAL FUSION MECHANISM REVEALED BY this compound-INDUCED AUTOPHAGY ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pink1 protects cortical neurons from this compound-induced oxidative stress and neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 20. This compound | Cell Signaling Technology [cellsignal.com]
- 21. Effects of this compound on the Proliferation and Survival of Human Rheumatoid Arthritis Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound triggers a non-apoptotic, caspase-independent programmed cell death in basophilic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. Item - Induction of ER stress, UPR response, and autophagy by the pharmacological ER stress inducers tunicamycin and this compound. - Public Library of Science - Figshare [plos.figshare.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Depletion of intracellular Ca2+ store itself may be a major factor in this compound-induced ER stress and apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Why is there variability in cell response to thapsigargin treatment?
Technical Support Center: Thapsigargin Treatment
Welcome to the technical support center for this compound-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and manage the variability in cellular responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our results (e.g., cell death rates, ER stress marker expression) between experiments using this compound. What are the common causes?
A1: Variability in this compound experiments is a common issue stemming from several key factors. The cellular response is highly sensitive to the concentration of this compound, the duration of exposure, and the specific cell type being used. Even minor deviations in experimental conditions can lead to different outcomes.
Primary Sources of Variability:
-
Dose-Dependency: Cellular responses to this compound are strongly dose-dependent. Low concentrations may induce a transient and recoverable ER stress, while high concentrations lead to irreversible stress and apoptosis.[1][2]
-
Time-Dependency: The duration of treatment is critical. Key signaling events, such as the activation of Unfolded Protein Response (UPR) pathways, peak at different times.[2][3] Short exposure may be reversible, whereas prolonged exposure is often cytotoxic.[4]
-
Cell-Type Specificity: Different cell lines have unique capacities for protein folding, calcium homeostasis, and activating the UPR, leading to distinct sensitivities to this compound.[5][6]
-
Experimental Conditions: Factors such as cell confluence, passage number, and media composition (especially calcium concentration) can significantly influence results.
To diagnose the source of variability, we recommend using the troubleshooting workflow below and ensuring strict standardization of all experimental parameters.
Troubleshooting Workflow for Inconsistent Results
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. This compound Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell death induced by the ER stressor this compound involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected off-target effects of thapsigargin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected off-target effects of thapsigargin in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing an accumulation of autophagosomes after this compound treatment, but I'm not seeing increased autophagic flux. Why is this happening?
A1: This is a documented, yet often unexpected, effect of this compound. While this compound is a potent inducer of endoplasmic reticulum (ER) stress, which is known to initiate autophagy, it can also block a later stage of the autophagic process. Specifically, this compound has been shown to inhibit the fusion of autophagosomes with lysosomes.[1][2] This leads to an accumulation of autophagosomes that are not being degraded, which can be misinterpreted as an induction of autophagy if only markers like LC3-II accumulation are monitored.
Troubleshooting Steps:
-
Monitor Autophagic Flux: Instead of relying solely on static measurements of autophagosome numbers, perform an autophagic flux assay. This can be done by using lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) in parallel with your this compound treatment. If this compound is truly inducing autophagy, you would expect a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to this compound alone. If it is blocking flux, the difference will be minimal.
-
Visualize Lysosomal Colocalization: Use fluorescence microscopy to assess the colocalization of autophagosome markers (e.g., GFP-LC3) with lysosomal markers (e.g., LAMP1). A lack of colocalization in this compound-treated cells would support the hypothesis of a fusion block.
Q2: I'm observing significant apoptosis in my cell line at this compound concentrations that are lower than expected to induce massive ER stress. What could be the cause?
A2: this compound-induced apoptosis is complex and not solely dependent on the canonical unfolded protein response (UPR).[3] Several off-target or parallel pathways can be activated:
-
Death Receptor 5 (DR5) Upregulation: this compound can increase the expression of DR5, which sensitizes cells to apoptosis via the extrinsic pathway, involving caspase-8 activation.[4]
-
Calcium-Mediated Apoptosis: The sustained increase in cytosolic Ca²⁺ itself can trigger apoptosis through various mechanisms, including activation of calpains and caspases, and mitochondrial dysfunction.[5][6]
-
Reactive Oxygen Species (ROS) Production: Disruption of ER calcium homeostasis can lead to mitochondrial stress and the generation of ROS, which is a potent trigger for apoptosis.[6]
Troubleshooting Steps:
-
Profile Apoptosis Pathways: Use specific inhibitors for different caspases (e.g., Z-IETD-FMK for caspase-8, Z-LEHD-FMK for caspase-9) to determine which apoptotic pathway is dominant.
-
Measure ROS Levels: Employ fluorescent probes like DCFDA to quantify ROS production in response to this compound.
-
Chelate Cytosolic Calcium: Use a cell-permeable calcium chelator like BAPTA-AM to see if reducing the cytosolic Ca²⁺ spike mitigates the apoptotic effect. This can help distinguish between ER stress- and calcium-mediated apoptosis.
Q3: My cells are exhibiting morphological changes, such as shrinking and detachment, that seem unrelated to apoptosis. What other cellular structures might be affected?
A3: this compound can have significant off-target effects on the cytoskeleton. It has been shown to impair the dynamics of the actin cytoskeleton by inhibiting the mTOR-RhoA pathway.[7][8] This can lead to a reduction in F-actin fibers, causing cells to lose their normal shape, shrink, and detach from the culture plate.
Troubleshooting Steps:
-
Visualize the Actin Cytoskeleton: Stain cells with fluorescently-labeled phalloidin (B8060827) to visualize F-actin and observe any changes in cytoskeletal organization after this compound treatment.
-
Western Blot for Cytoskeletal Regulators: Analyze the phosphorylation status and protein levels of key components of the mTOR-RhoA pathway, such as RhoA and Cofilin-1, to confirm the involvement of this pathway.[7]
Q4: I am using this compound as a general ER stress inducer, but my results differ from those obtained with other inducers like tunicamycin (B1663573). Why is there a discrepancy?
A4: While both this compound and tunicamycin induce ER stress, they do so through different initial mechanisms, which can lead to distinct downstream signaling and off-target effects. This compound's primary action is the depletion of ER Ca²⁺ by inhibiting SERCA pumps, whereas tunicamycin inhibits N-linked glycosylation.[9][10] These different primary insults can lead to differential activation of UPR branches and other signaling pathways. For instance, this compound, but not tunicamycin, has been shown to increase the NOD1-dependent inflammatory response.[9] Furthermore, this compound treatment leads to the secretion of ER chaperones like calreticulin, BiP, and gp96, an effect not observed with tunicamycin.[10]
Troubleshooting Steps:
-
Confirm with a Second Inducer: If your hypothesis is centered on a general ER stress response, it is crucial to validate your findings with at least one other ER stress inducer that has a different mechanism of action (e.g., tunicamycin or brefeldin A).
-
Dissect the UPR Pathways: Analyze the activation of all three branches of the UPR (IRE1, PERK, and ATF6) to see if there are differences in their activation kinetics or magnitude between the different inducers.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's effects.
Table 1: this compound Concentration and Apoptosis Induction in A549 Lung Cancer Cells [7]
| This compound Concentration | Treatment Duration | Percentage of Cell Death (%) |
| 1 nM | 6 hours | 5.2 |
| 100 nM | 6 hours | 7.4 |
| 1 µM | 6 hours | 24.1 |
| 1 nM | 24 hours | 9.4 |
| 100 nM | 24 hours | 25.8 |
| 1 µM | 24 hours | 41.2 |
Table 2: Effect of this compound on Cell Proliferation in MH7A Rheumatoid Arthritis Synovial Cells [11]
| This compound Concentration | Treatment Duration | Inhibition of Cell Proliferation (relative to control) |
| 0.001 µM | 2 days | Significant |
| 0.1 µM | 2 days | Stronger Inhibition |
| 1 µM | 2 days | Strongest Inhibition |
| 0.001 µM | 4 days | Significant |
| 0.1 µM | 4 days | Stronger Inhibition |
| 1 µM | 4 days | Strongest Inhibition |
Key Experimental Protocols
Protocol 1: Autophagic Flux Assay using Bafilomycin A1
This protocol is designed to distinguish between the induction of autophagy and a block in autophagic degradation.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and are 60-70% confluent at the time of the experiment.
-
Treatment Groups: Prepare four groups of cells:
-
Untreated Control (Vehicle)
-
This compound alone
-
Bafilomycin A1 alone (e.g., 100 nM for 4 hours)
-
This compound + Bafilomycin A1 (add Bafilomycin A1 for the last 4 hours of the this compound treatment)
-
-
Lysis and Western Blotting: After treatment, lyse the cells and perform SDS-PAGE and Western blotting.
-
Analysis: Probe the membrane with an antibody against LC3. The conversion of LC3-I to LC3-II will be visible as two bands. Quantify the LC3-II/Actin (or other loading control) ratio. A significant increase in this ratio in the "this compound + Bafilomycin A1" group compared to the "this compound alone" group indicates active autophagic flux. A minimal change suggests a blockage.
Protocol 2: F-Actin Staining with Phalloidin
This protocol allows for the visualization of the actin cytoskeleton.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash with PBS and then incubate with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) in PBS for 30-60 minutes at room temperature, protected from light.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using an antifade mounting medium, and visualize using a fluorescence microscope.
Visualizations
Caption: Intended signaling pathway of this compound action.
Caption: Overview of unexpected off-target effects of this compound.
Caption: Logical workflow for troubleshooting this compound's effects.
References
- 1. DISTINCT AUTOPHAGOSOMAL-LYSOSOMAL FUSION MECHANISM REVEALED BY this compound-INDUCED AUTOPHAGY ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct autophagosomal-lysosomal fusion mechanism revealed by this compound-induced autophagy arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound—From Traditional Medicine to Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell death induced by the ER stressor this compound involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis when autophagy is inhibited in HepG2 cells and both processes are regulated by ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. ER calcium depletion impacts chaperone secretion, innate immunity and phagocytic uptake of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the Proliferation and Survival of Human Rheumatoid Arthritis Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize thapsigargin degradation during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of thapsigargin to ensure experimental success and minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C in a desiccated environment, protected from light.[1][2] Under these conditions, the product is stable for approximately two years.[2][3]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents like DMSO and ethanol (B145695).[4][5] To prepare a stock solution, dissolve the lyophilized powder in the solvent of choice. For instance, a 1.25 mM stock solution can be made by reconstituting 1 mg of this compound in 1.23 mL of DMSO.[2][3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][6] When stored at -20°C, a DMSO stock solution is stable for at least one month, and up to a year if stored at -80°C.[7] It is highly recommended to prepare fresh working solutions for each experiment.[5][6]
Q3: What is the stability of this compound in aqueous solutions?
This compound is sparingly soluble in aqueous buffers.[4] To prepare an aqueous working solution, it is best to first dissolve this compound in an organic solvent like ethanol and then dilute it with the desired aqueous buffer.[4] Aqueous solutions of this compound are not stable and it is recommended to use them on the same day they are prepared; storage for more than one day is not advised.[4]
Q4: What are the primary factors that can cause this compound degradation?
This compound degradation can be influenced by several factors, including:
-
pH: Stability is pH-dependent, with maximum stability observed in the pH range of 4-5.[8]
-
Light: this compound should be protected from light during storage and handling.[1][9]
-
Temperature: Elevated temperatures accelerate degradation.[8]
-
Repeated Freeze-Thaw Cycles: These can lead to degradation of stock solutions.[1]
-
Solvent: While soluble in several organic solvents, long-term stability can vary. Aqueous solutions are particularly unstable.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed water. | Gently warm the solution in a 45-60°C water bath and vortex vigorously to redissolve the precipitate.[6] If the issue persists, prepare a fresh stock solution. Ensure the solvent is anhydrous. |
| Inconsistent or no biological effect observed in experiments. | This compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new stock aliquot for each experiment.[10] Verify the concentration and integrity of the this compound stock. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.[10] |
| The cell line may have low sensitivity to this compound. | Confirm that your cell line expresses the necessary components for the expected signaling pathway (e.g., robust store-operated calcium entry).[10] Some cell lines may require higher concentrations or longer incubation times.[11] | |
| The experimental protocol may need optimization. | Ensure the timing of this compound treatment is appropriate for the endpoint being measured. For example, ER stress markers can be detected within a few hours of treatment.[11][12] | |
| High background or off-target effects observed. | The concentration of this compound may be too high. | Perform a dose-response experiment to identify the lowest effective concentration that produces the desired effect without causing excessive toxicity or off-target effects.[10] |
| The solvent (e.g., DMSO) may be causing cellular stress. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. |
Quantitative Data Summary
Table 1: this compound Storage and Stability
| Form | Solvent | Storage Temperature | Reported Stability | Source |
| Lyophilized Powder | N/A | -20°C (dessicated) | ~2 years | [2][3] |
| Stock Solution | DMSO | -20°C | 1 month | [7] |
| Stock Solution | DMSO | -80°C | 1 year | [7] |
| Aqueous Solution | Aqueous Buffer | Room Temperature | Not recommended for >1 day | [4] |
Table 2: Recommended Working Concentrations and Incubation Times
| Application | Cell Type | Concentration Range | Incubation Time | Source |
| Induction of ER Stress | Various | 0.1 - 1 µM | 5 - 24 hours | [11][13] |
| Induction of Apoptosis | Human Rheumatoid Arthritis Synovial Cells | 0.001 - 1 µM | 2 - 4 days | [14] |
| Inhibition of SERCA | In vitro assays | IC50 ~ 0.353 nM | Varies | [15] |
| Calcium Mobilization | HEK-293 Cells | 1 µM | Minutes | [16][17] |
Experimental Protocols
Protocol 1: Induction of Endoplasmic Reticulum (ER) Stress for Western Blot Analysis
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a fresh working solution of this compound in pre-warmed cell culture medium from a frozen stock. For example, to achieve a final concentration of 1 µM, dilute a 1 mM DMSO stock solution 1:1000 in the medium.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification and Western Blotting: Determine the protein concentration of the lysates and proceed with standard western blotting procedures to detect markers of ER stress, such as phosphorylated PERK, phosphorylated eIF2α, ATF4, and CHOP.[13]
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. dovepress.com [dovepress.com]
- 5. This compound Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral and Molecular Effects of this compound-Induced Brain ER- Stress: Encompassing Inflammation, MAPK, and Insulin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell death induced by the ER stressor this compound involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on the Proliferation and Survival of Human Rheumatoid Arthritis Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Recovery and Viability After Thapsigargin Exposure
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding cell recovery and viability assays following thapsigargin-induced endoplasmic reticulum (ER) stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone derived from the Thapsia garganica plant.[1] Its primary mechanism of action is the potent and specific inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] By blocking SERCA, this compound prevents the pumping of calcium ions (Ca2+) from the cytosol into the ER lumen, leading to a depletion of ER Ca2+ stores and a subsequent increase in cytosolic Ca2+ concentration.[1][4] This disruption of calcium homeostasis is a primary trigger for ER stress and the activation of the Unfolded Protein Response (UPR).[3][4]
Q2: What is the Unfolded Protein Response (UPR) and what are its outcomes?
The Unfolded Protein Response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[5][6] The UPR is mediated by three main ER-resident sensor proteins: PERK, IRE1α, and ATF6.[7][8] Initially, the UPR aims to restore ER homeostasis and promote cell survival (adaptive response) by:
-
Temporarily halting protein translation to reduce the protein load.[6][8]
-
Increasing the production of chaperone proteins to aid in protein folding.[6][7]
-
Enhancing the degradation of misfolded proteins.[6]
However, if ER stress is prolonged or severe, the UPR can switch to a pro-apoptotic (cell death) response to eliminate damaged cells.[5]
Q3: Can cells recover after this compound-induced ER stress?
Yes, cells can recover from transient or mild this compound-induced ER stress. The cellular response is highly dependent on the concentration of this compound and the duration of exposure.[9] If the stress is not overwhelming, the adaptive UPR pathways can successfully restore ER homeostasis.[10][11] Some studies have shown that stress levels can peak after several hours of treatment and then decline as cells activate recovery mechanisms.[9] Pharmacological agents that boost the homeostatic arms of the UPR, such as salubrinal, have been shown to protect cells and improve functional recovery after ER stress.[12]
Q4: What are the typical working concentrations and incubation times for this compound treatment?
The optimal concentration and duration of this compound treatment are highly cell-type dependent and must be determined empirically. However, published studies provide a general range.
| Objective | Typical Concentration Range | Typical Incubation Time | Notes |
| Induce Acute ER Stress | 100 nM - 10 µM | 1 - 24 hours | Higher concentrations (e.g., 1-3 µM) are common for inducing robust ER stress and apoptosis.[13][14] |
| Study Adaptive UPR | 25 nM - 200 nM | 4 - 48 hours | Lower concentrations can induce a measurable stress response without causing widespread cell death, allowing for recovery studies.[9][15] |
| Induce Cell Death | 0.5 µM - 5 µM | 24 - 72 hours | Prolonged exposure is often required to commit cells to an apoptotic pathway.[16] |
Note: Always perform a dose-response and time-course experiment for your specific cell line and experimental goals.
Signaling Pathways and Workflows
References
- 1. agscientific.com [agscientific.com]
- 2. youtube.com [youtube.com]
- 3. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Autophagy Is Activated for Cell Survival after Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress-induced gene expression requires programmed recovery from translational repression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Restoring endoplasmic reticulum homeostasis improves functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intermedin protects this compound-induced endoplasmic reticulum stress in cardiomyocytes by modulating protein kinase A and sarco/endoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Addressing inconsistent results in thapsigargin-based calcium flux assays
Welcome to the technical support center for thapsigargin-based calcium flux assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and achieve consistent, reliable results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that can lead to inconsistent results in this compound-based calcium flux assays.
FAQ 1: Why am I observing a low or no signal after this compound stimulation?
A weak or absent signal is a common issue that can stem from several factors, from cell health to instrument settings.
Possible Causes and Troubleshooting Steps:
-
Poor Cell Health:
-
Solution: Ensure cells are healthy, viable, and not overgrown. Always use cells from a consistent passage number and visually inspect them for normal morphology before starting the experiment.
-
-
Suboptimal Dye Loading:
-
Solution: Optimize the concentration of the calcium indicator dye and the loading time.[1][2] Insufficient loading will result in a low signal. Conversely, overloading can be toxic to cells.[2] Create a titration of both dye concentration and incubation time to find the optimal conditions for your specific cell type.
-
-
Dye Extrusion:
-
Solution: Some cell lines, like CHO, express multidrug resistance (MDR) transporters that can actively pump the dye out of the cell.[3] The use of inhibitors like probenecid (B1678239) can help improve dye retention.[1][3]
-
-
Incorrect this compound Concentration:
-
Solution: Verify the concentration and potency of your this compound stock. This compound is a potent inhibitor of the SERCA pump, and its effect is dose-dependent.[4][5] A concentration that is too low may not sufficiently deplete the endoplasmic reticulum (ER) calcium stores to trigger a measurable response.[6]
-
-
Instrument Settings:
-
Solution: Ensure the excitation and emission wavelengths on your fluorescence plate reader or microscope are correctly set for the specific calcium indicator dye you are using. Check that the gain and other detector settings are optimized for signal detection.
-
FAQ 2: My baseline fluorescence is high and noisy. What could be the cause?
High and unstable baseline fluorescence can mask the signal from this compound-induced calcium flux, making data interpretation difficult.
Possible Causes and Troubleshooting Steps:
-
Cell Autofluorescence:
-
Solution: Some cell types exhibit high intrinsic fluorescence. Measure the fluorescence of unstained cells to determine the background level. If autofluorescence is high, consider using red-shifted dyes like X-rhod-1 to minimize this effect.[7]
-
-
Incomplete Dye Hydrolysis:
-
Solution: Calcium indicator dyes are often supplied as acetoxymethyl (AM) esters to facilitate cell entry.[3] Incomplete hydrolysis of the AM ester by intracellular esterases can lead to compartmentalization of the dye and high background fluorescence.[2] Ensure sufficient incubation time at an appropriate temperature (typically 30-60 minutes at 37°C) for complete hydrolysis.[1]
-
-
Extracellular Dye:
-
Solution: After loading, it is crucial to wash the cells thoroughly to remove any extracellular dye, which can contribute to a high baseline.
-
-
Phototoxicity and Photobleaching:
FAQ 3: I'm seeing significant well-to-well variability in my plate-based assay. How can I improve consistency?
Possible Causes and Troubleshooting Steps:
-
Uneven Cell Seeding:
-
Solution: Ensure a uniform cell monolayer by carefully seeding the cells and allowing them to adhere and grow evenly. Edge effects in microplates can be a source of variability; consider not using the outer wells of the plate for data collection.
-
-
Inconsistent Dye Loading:
-
Temperature and pH Fluctuations:
-
Solution: Maintain consistent temperature and pH throughout the experiment, as these factors can influence both cell health and dye performance. Use a buffered saline solution (e.g., HBSS with HEPES) for your assay.[10]
-
-
Reagent Addition:
-
Solution: Use automated injectors for the addition of this compound and other reagents to ensure consistent timing and mixing across all wells.[11] Manual addition can introduce significant variability.
-
Data Presentation
Table 1: Common Fluorescent Calcium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca2+ | Key Features |
| Fluo-4 | Single Wavelength | ~494 | ~516 | ~345 nM | Large fluorescence increase upon Ca2+ binding (>100-fold).[8][12] |
| Fura-2 | Ratiometric | ~340 / ~380 | ~510 | ~145 nM[9] | Ratiometric measurement reduces effects of uneven dye loading and photobleaching.[7][8][13] |
| Indo-1 | Ratiometric | ~355 | ~475 / ~400 | ~230 nM | Emission shift upon Ca2+ binding, suitable for flow cytometry.[12] |
| Rhod-2 | Single Wavelength | ~552 | ~581 | ~570 nM | Red-shifted spectra reduce autofluorescence and phototoxicity.[7] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Low/No Signal | Poor cell health, suboptimal dye loading, dye extrusion, incorrect this compound concentration, improper instrument settings. | Check cell viability, optimize dye loading, use probenecid, verify this compound concentration, confirm instrument settings. |
| High/Noisy Baseline | Cell autofluorescence, incomplete dye hydrolysis, extracellular dye, phototoxicity/photobleaching. | Measure autofluorescence, ensure complete dye hydrolysis, wash cells thoroughly, minimize light exposure. |
| Well-to-Well Variability | Uneven cell seeding, inconsistent dye loading, temperature/pH fluctuations, manual reagent addition. | Ensure uniform cell seeding, use ratiometric dyes, maintain stable conditions, use automated injectors. |
Experimental Protocols
Protocol 1: General this compound-Induced Calcium Flux Assay using Fluo-4 AM
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[3]
-
Remove the cell culture medium and add the Fluo-4 AM loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
After the final wash, add fresh assay buffer to each well.
-
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a set period (e.g., 1-2 minutes) at the appropriate excitation/emission wavelengths for Fluo-4 (Ex: 494 nm, Em: 516 nm).
-
This compound Stimulation:
-
Using an automated injector, add this compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Continue to record the fluorescence intensity to measure the increase in intracellular calcium.
-
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF).
Protocol 2: Store-Operated Calcium Entry (SOCE) Assay
-
Cell Seeding and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
Calcium-Free Buffer:
-
Baseline and this compound Stimulation:
-
Calcium Re-addition:
-
Data Analysis: Quantify the peak fluorescence after this compound addition (ER release) and the peak after calcium re-addition (SOCE).
Visualizations
Caption: this compound inhibits SERCA, leading to ER Ca2+ depletion, STIM1-Orai1 activation, and SOCE.
Caption: A logical workflow for troubleshooting common issues in this compound-based calcium flux assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. A study on this compound-induced calcium ion and cation influx pathways in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]
- 6. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. Calcium Indicators | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of the this compound-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Thapsigargin's Effects on Non-Target Cellular Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thapsigargin. Our goal is to help you mitigate its effects on non-target cellular pathways, ensuring the specificity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] By blocking SERCA, this compound prevents the pumping of calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER), leading to a depletion of ER Ca2+ stores and a subsequent rise in cytosolic Ca2+ concentration.[1][4][5] This disruption of Ca2+ homeostasis is a primary trigger for ER stress and the unfolded protein response (UPR).[1][6]
Q2: What are the common non-target effects observed with this compound treatment?
A2: Beyond the intended induction of ER stress, this compound can influence several other cellular pathways, including:
-
Inflammation and MAPK Signaling: this compound can activate pro-inflammatory proteins and mitogen-activated protein kinase (MAPK) pathways.[7]
-
Insulin (B600854) Signaling: It has been shown to impair insulin signaling pathways.[7]
-
Gq-dependent Calcium Signaling: this compound can reduce Gq-dependent Ca2+ signaling, and this effect can persist even after the initial ER stress response has subsided.[6]
-
Cytoskeletal Dynamics: It can impair cytoskeleton dynamics, affecting proteins like cofilin-1 and paxillin.[8][9]
-
Autophagy: this compound can interfere with autophagy by inhibiting the fusion of autophagosomes with lysosomes.[2]
-
Golgi/Secretory Pathway Ca2+/Mn2+-transport ATPase (SPCA1a): Although less potent than on SERCA, this compound can also inhibit SPCA1a, a closely related calcium pump in the Golgi apparatus, which may present an off-target risk.[10][11]
Q3: How can I confirm that the observed cellular response is due to ER stress and not an off-target effect?
A3: It is recommended to use multiple ER stress inducers to ensure the observed effects are reproducible and primarily due to the UPR.[12] Tunicamycin and Brefeldin A are other commonly used agents that induce ER stress through different mechanisms (inhibition of protein glycosylation and disruption of ER-to-Golgi transport, respectively).[12][13] If the cellular phenotype is consistent across different inducers, it is more likely to be a consequence of ER stress. Additionally, using chemical chaperones like 4-phenylbutyric acid (4-PBA) to rescue the phenotype can help confirm its link to ER stress.[4][14]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity and apoptosis in non-target cells.
Possible Cause: The concentration of this compound may be too high, leading to overwhelming ER stress and subsequent apoptosis.[14][15] The effects of this compound are dose- and time-dependent.[12][15]
Solutions:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that induces a measurable ER stress response without causing excessive cell death.
-
Chemical Chaperones (4-PBA): Co-treatment with 4-phenylbutyric acid (4-PBA), a chemical chaperone, can help alleviate ER stress and prevent this compound-induced cytotoxicity.[3][14][16] 4-PBA aids in proper protein folding, thereby reducing the burden on the ER.[4]
-
Heat Shock Preconditioning: A mild heat shock prior to this compound treatment can induce the expression of heat shock proteins (HSPs), which act as molecular chaperones and protect cells from ER stress-induced apoptosis.[17][18][19]
-
Cardioprotective Agents (Intermedin): In cardiomyocyte studies, pretreatment with Intermedin (IMD) has been shown to protect against this compound-induced ER stress and apoptosis by activating the protein kinase A (PKA)/SERCA pathway.[15][20]
Issue 2: Inconsistent or variable ER stress response across experiments.
Possible Cause: Inconsistent experimental conditions can lead to variability. This includes cell density, passage number, and the age of the this compound stock solution.
Solutions:
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding density and use cells within a specific passage number range for all experiments.[21]
-
Fresh this compound Aliquots: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation.[21]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound treatment and mitigation strategies.
Table 1: Effective Concentrations of this compound for Inducing ER Stress and Cytotoxicity in Various Cell Lines
| Cell Line | Concentration for ER Stress | Concentration for Cytotoxicity | Observation Time | Reference |
| Neonatal Rat Cardiomyocytes | 3 µM | 3-6 µM | 24-48 h | [15][20] |
| Human Rheumatoid Arthritis Synovial Cells (MH7A) | Not specified | 0.1-1 µM | 2-4 days | [12] |
| HEK293 Cells | EC50: 370 nM (for stress response) | IC50: 25 nM (for Gq signaling inhibition) | 6-24 h | [13] |
| Human Adrenocortical Carcinoma (SW-13, NCI-H295R) | Not specified | IC50: ~4 µM | 48 h | [14] |
| HepG2 Cells | 10-1000 nM | 100-1000 nM | 16 h | [8] |
| PC12 Cells | >30 nM | >30 nM | 24 h | [22] |
| Mouse Islets of Langerhans | 10 µM | 10 µM | 48 h | [10] |
| Human Lung Adenocarcinoma (A549) | 1 µM | Dose-dependent | 24 h | [9] |
Table 2: Effective Concentrations of Mitigating Agents
| Mitigating Agent | Cell Line/Model | Effective Concentration | Effect | Reference |
| 4-Phenylbutyric acid (4-PBA) | Mouse model of heatstroke | 120 mg/kg (intraperitoneal) | Attenuated ER stress and intestinal damage | [16] |
| 4-Phenylbutyric acid (4-PBA) | C28/I2 Chondrocytes | 20-50 mM | Reduced ER stress markers | [3] |
| 4-Phenylbutyric acid (4-PBA) | Mouse model of myocardial infarction | 20 mg/kg/day | Attenuated ER stress | [23] |
| Intermedin (IMD) | Neonatal Rat Cardiomyocytes | 10-100 nM | Reduced this compound-mediated ER stress | [15][20] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ER Stress Markers
This protocol provides a general methodology for analyzing key ER stress markers such as GRP78, CHOP, and phosphorylated eIF2α.
-
Cell Culture and Treatment: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest. Induce ER stress with the desired concentration of this compound for a specified duration (e.g., 12-24 hours). Include vehicle-treated and untreated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP, anti-phospho-eIF2α) overnight at 4°C.[6][7][20]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[7]
-
Protocol 2: Mitigation of this compound-Induced Cytotoxicity with 4-PBA
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Pre-treatment (Optional but recommended): Pre-treat cells with 4-PBA at the desired concentration (e.g., 1-10 mM, may require optimization) for a few hours before adding this compound.
-
Co-treatment: Add this compound at the desired concentration to the wells, both with and without 4-PBA. Include control wells with vehicle only and 4-PBA only.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Assessment of Cytotoxicity: Measure cell viability using an MTT or similar assay, or assess apoptosis using methods like TUNEL staining or caspase activity assays.
Protocol 3: Heat Shock Preconditioning
-
Cell Culture: Grow cells to the desired confluency.
-
Heat Shock: Place the cell culture plates in a 42°C water bath or incubator for 1 hour.[19]
-
Recovery: Return the cells to a 37°C incubator and allow them to recover for a period of 24 to 48 hours.[19]
-
This compound Treatment: After the recovery period, treat the heat-shocked and control (non-heat-shocked) cells with this compound.
-
Analysis: Assess cell viability, apoptosis, or ER stress markers as required.
Visualizations
Caption: this compound's mechanism of action leading to ER stress and non-target effects.
Caption: Overview of strategies to mitigate this compound-induced cellular stress.
Caption: General experimental workflow for testing mitigation strategies.
References
- 1. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 5. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis by impairing cytoskeleton dynamics in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure/activity relationship of this compound inhibition on the purified Golgi/secretory pathway Ca2+/Mn2+-transport ATPase (SPCA1a) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on the Proliferation and Survival of Human Rheumatoid Arthritis Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. This compound induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intermedin protects this compound-induced endoplasmic reticulum stress in cardiomyocytes by modulating protein kinase A and sarco/endoplasmic reticulum Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermal preconditioning protects rat cardiac muscle cells from doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heat shock preconditioning mesenchymal stem cells attenuate acute lung injury via reducing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Thapsigargin-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, accurately quantifying apoptosis is crucial for evaluating the efficacy of potential cancer therapeutics. Thapsigargin, a potent inducer of apoptosis through endoplasmic reticulum (ER) stress, serves as a valuable tool in such investigations. This guide provides a comprehensive comparison of commonly used caspase assays to validate this compound-induced cell death, complete with experimental data and detailed protocols.
This compound initiates apoptosis by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a depletion of ER calcium stores and triggering the unfolded protein response (UPR).[1][2] This signaling cascade ultimately converges on the activation of caspases, a family of proteases that execute the apoptotic program. The validation of apoptosis often relies on measuring the activity of these key enzymes. This guide compares the utility of assays for effector caspases (caspase-3/7) and initiator caspases (caspase-8 and caspase-9) in the context of this compound treatment.
Comparative Analysis of Caspase Assays
The choice of caspase assay depends on the specific research question, available instrumentation, and desired throughput. Below is a summary of quantitative data from studies utilizing different caspase assays to measure this compound-induced apoptosis. It is important to note that experimental conditions such as cell type, this compound concentration, and treatment duration can significantly influence the magnitude of caspase activation.
| Caspase Assay | Principle | Cell Type | This compound Treatment | Fold Increase in Activity (approx.) | Reference |
| Caspase-3/7 Assay (Luminescent) | Cleavage of a pro-luminescent substrate | HepG2 | 0.5 µM for 6h | ~2.5-fold | [3] |
| Caspase-3/7 Assay (Fluorometric) | Cleavage of a fluorogenic substrate | Perinatal sheep cardiomyocytes | Not specified | ~3.8-fold (cleaved caspase-3) | [4] |
| Caspase-9 Assay (Colorimetric) | Cleavage of a colorimetric substrate | PC3 (prostate cancer) | 10-100 nM | Significant increase | [5] |
| Caspase-8 Activation (Western Blot) | Detection of cleaved pro-caspase-8 | Human cancer cells | 2 µM | Decrease in pro-caspase-8 | [6] |
| Caspase-9 Activation (Western Blot) | Detection of cleaved pro-caspase-9 | Human cancer cells | 2 µM | Decrease in pro-caspase-9 | [6] |
Signaling Pathways of this compound-Induced Apoptosis
This compound's primary action is the irreversible inhibition of the SERCA pump in the endoplasmic reticulum. This disruption of calcium homeostasis leads to ER stress and activates the UPR. The UPR, in turn, initiates signaling cascades that converge on both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of initiator and effector caspases.
Experimental Workflow for Validation
A typical workflow for validating this compound-induced apoptosis using caspase assays involves several key steps, from cell culture and treatment to data acquisition and analysis.
Detailed Experimental Protocols
The following are generalized protocols for inducing apoptosis with this compound and performing caspase activity assays. Specific parameters should be optimized for each cell line and experimental setup.
This compound-Induced Apoptosis Protocol
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for activity assays, larger plates for Western blotting) at a density that allows for logarithmic growth during the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 1 nM to 2 µM).[1][6]
-
Incubation: Replace the culture medium with the this compound-containing medium and incubate for the desired duration (e.g., 6 to 48 hours).[1][3] Include a vehicle control (DMSO) group.
Caspase-3/7 Activity Assay (Luminescent) Protocol
This protocol is based on a commercially available assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After this compound treatment, allow the 96-well plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity by normalizing the luminescence of treated samples to that of the vehicle control.
Caspase-8 Activity Assay (Colorimetric) Protocol
This protocol is based on a commercially available assay kit.
-
Cell Lysis: After this compound treatment, harvest the cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Add the 2x Reaction Buffer containing DTT to each sample.
-
Substrate Addition: Add the caspase-8 substrate (e.g., IETD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[7]
-
Data Analysis: Determine the fold-increase in caspase-8 activity by comparing the absorbance of the treated samples to the uninduced control.[7]
Caspase-9 Activity Assay (Colorimetric) Protocol
This protocol is similar to the caspase-8 assay, using a specific substrate for caspase-9.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the caspase-8 assay.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Add the 2x Reaction Buffer containing DTT.
-
Substrate Addition: Add the caspase-9 substrate (e.g., LEHD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[8]
-
Data Analysis: Calculate the fold-increase in caspase-9 activity relative to the control.[8]
Conclusion
Validating this compound-induced apoptosis requires robust and reproducible methods for detecting caspase activation. While effector caspase-3/7 assays are excellent for determining the overall execution of apoptosis, initiator caspase-8 and -9 assays provide more specific insights into the upstream signaling pathways activated by this compound. The choice of assay should be guided by the specific experimental goals. By employing the protocols and understanding the signaling pathways outlined in this guide, researchers can confidently and accurately validate the apoptotic effects of this compound and other ER stress-inducing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus Nonstructural Protein 5A Inhibits this compound-Induced Apoptosis | PLOS One [journals.plos.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of Thapsigargin's Effects with Genetic Models of ER Stress: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of endoplasmic reticulum (ER) stress induction is critical for robust experimental design and accurate interpretation of results. This guide provides a comprehensive comparison of thapsigargin, a widely used pharmacological inducer of ER stress, with various genetic models that recapitulate this cellular state. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying pathways, this document aims to facilitate informed decisions in the selection of appropriate ER stress models.
The endoplasmic reticulum is a vital organelle responsible for protein folding and modification. Perturbations to its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR aims to restore homeostasis but can trigger apoptosis if the stress is severe or prolonged.[1] this compound, a sesquiterpene lactone, is a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3][4] By depleting ER calcium stores, this compound disrupts the function of calcium-dependent chaperones, leading to protein misfolding and robust activation of all three UPR branches.[3][4]
Genetic models of ER stress, on the other hand, often involve the mutation or overexpression of genes that lead to the production of misfolding-prone proteins or disrupt key components of the UPR signaling pathways.[1][5] These models can provide valuable insights into the chronic and often more subtle ER stress associated with various human diseases.
Quantitative Comparison of ER Stress Markers
The activation of the UPR involves three main sensor proteins: IRE1α, PERK, and ATF6. The downstream effects of their activation can be quantified to compare the cellular response to different ER stress inducers. The following tables summarize key quantitative data from studies using this compound and representative genetic models.
| ER Stress Marker | This compound Treatment | Genetic Model (Example: PMM2-CDG) | Reference |
| p-eIF2α / total eIF2α | Significant increase | Moderate increase | [6] |
| Spliced XBP1 (sXBP1) | Robust and rapid increase | Significant increase | [6][7] |
| ATF6 Cleavage (p50 fragment) | Delayed but sustained activation | Variable, often moderate activation | [6][8] |
| CHOP/DDIT3 mRNA | Strong induction (e.g., >8-fold) | Significant induction | [9] |
| BiP/GRP78 mRNA | Significant induction | Significant induction | [9] |
Table 1: Comparison of UPR Marker Activation. This table highlights the differential activation of key UPR markers in response to acute chemical stress by this compound versus the chronic stress often observed in genetic models such as Congenital Disorders of Glycosylation (CDG) with PMM2 mutations.
| Parameter | This compound | Genetic Models | Key Considerations |
| Onset of Stress | Acute and rapid | Chronic and progressive | Reflects different disease-relevant scenarios. |
| Magnitude of UPR Activation | High and synchronous | Often lower and more heterogeneous | This compound provides a strong, uniform stimulus. |
| Specificity of UPR Branch Activation | Activates all three branches | Can be biased towards specific branches | Dependent on the specific genetic modification. |
| Cellular Outcome | Often leads to apoptosis | Can lead to adaptation or apoptosis | Depends on the severity and duration of stress. |
| Reversibility | Reversible upon removal (in some cases) | Generally irreversible | Models inherent cellular dysfunction. |
Table 2: General Performance Comparison. This table provides a qualitative overview of the key characteristics of this compound and genetic models as inducers of ER stress.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the UPR and the experimental approaches to study them, the following diagrams are provided.
Caption: Unfolded Protein Response (UPR) Signaling Pathways.
References
- 1. Endoplasmic Reticulum Stress in Mouse Models of Neurodegeneration [escholarship.org]
- 2. ER stress disrupts insulin release in murine models of type 2 diabetes by impairing retromer action and constitutive secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteome-wide study of endoplasmic reticulum stress induced by this compound in N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endoplasmic reticulum stress responses in mouse models of Alzheimer's disease: Overexpression paradigm versus knockin paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precision genetic cellular models identify therapies protective against ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precision genetic cellular models identify therapies protective against ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic Capacities of Molecular Sensors of the Unfolded Protein Response to Sense Alternate Forms of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene Expression and Genetic Variation in Response to Endoplasmic Reticulum Stress in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Unfolded Protein Response (UPR) Markers Following Thapsigargin Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantitative analysis of key Unfolded Protein Response (UPR) markers following treatment with thapsigargin, a potent inducer of endoplasmic reticulum (ER) stress. The data presented here, compiled from multiple studies, offers objective insights into the dynamics of UPR activation. Detailed experimental protocols are provided to support the reproducibility of these findings.
Comparative Quantitative Data
This compound treatment triggers a robust activation of the three main UPR signaling pathways mediated by PERK, IRE1α, and ATF6. The quantitative data on the induction of downstream markers are summarized below.
Table 1: Quantitative Analysis of UPR Marker mRNA Expression via qPCR
| Cell Line | This compound Concentration | Treatment Duration | UPR Marker | Fold Change (vs. Control) | Reference |
| SH-SY5Y | 60 nM | 8 hours | CHOP | ~8-fold | [1] |
| SH-SY5Y | 60 nM | 8 hours | Erdj4 | ~4-6-fold | [1] |
| SH-SY5Y | 60 nM | 8 hours | BiP | ~4-6-fold | [1] |
| SH-SY5Y | 60 nM | 8 hours | ASNS | ~4-6-fold | [1] |
| SH-SY5Y | 60 nM | 24 hours | CHOP | Sustained increase | [1] |
| SH-SY5Y | 60 nM | 24 hours | Erdj4, BiP, ASNS | ~2-5-fold | [1] |
| HepG2 | 50-100 nM | 24 hours | BiP, CHOP, DNAjb9, PDIA3 | Significant increase | [2] |
| HEK293 | 300 nM | 12 hours | ERDJ4, HERP | Significant increase | [3][4] |
| HEK293 | 300 nM | 6, 12, 24 hours | CHOP | Time-dependent increase | [3] |
| C2C12 Myotubes | 300 nM | 24 hours | sXBP1 | Significant increase | [5] |
Table 2: Quantitative and Semi-Quantitative Analysis of UPR Marker Protein Expression via Western Blot
| Cell Line/Model | This compound Concentration | Treatment Duration | UPR Marker | Observation | Reference |
| A549 | 1 µM | 3 and 12 hours | p-eIF2α | Increased | [6] |
| A549 | 1 µM | 12 hours | IRE1α | Increased | [6] |
| A549 | 1 µM | 3 and 12 hours | XBP1S | Increased | [6] |
| A549 | 1 µM | 3 and 12 hours | ATF6 (cleaved) | Increased | [6] |
| Rat Hippocampus | 10 µg (intracerebral) | Not specified | Bip, CHOP | Significantly higher expression | [7] |
| NIH 3T3 | Not specified | 4 hours | ATF6 (cleaved) | Detection of a faster-migrating band | [8] |
| KPL-4 Cells | 100 nM | 4 hours | PERK, C/EBPδ | Increased | [9] |
| C2C12 Myotubes | 300 nM | 24 hours | p-PERK, p-eIF2α, nATF6 | Increased | [5] |
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Unfolded Protein Response (UPR) Signaling Pathways.
Caption: Experimental Workflow for UPR Marker Analysis.
Caption: Logical Flow of this compound-Induced UPR.
Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments cited in this guide.
Cell Culture and this compound Treatment
-
Cell Lines: Human cell lines such as A549 (lung carcinoma), SH-SY5Y (neuroblastoma), HEK293 (embryonic kidney), and HepG2 (hepatocellular carcinoma), and murine C2C12 myotubes are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or Advanced DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin, and cultured at 37°C in a 5% CO2 incubator.[10]
-
This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution. This stock is then diluted in culture medium to the desired final concentration (e.g., 60 nM to 1 µM).
-
Treatment: The culture medium is replaced with medium containing the specified concentration of this compound or vehicle (DMSO) as a control. Cells are then incubated for the desired duration (e.g., 3, 6, 8, 12, or 24 hours).[1][3][5][6]
Quantitative Real-Time PCR (qPCR) for mRNA Expression
-
RNA Isolation: Total RNA is extracted from this compound- and vehicle-treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: Purified total RNA (e.g., 1 µg) is reverse-transcribed into cDNA using a reverse transcription kit.[3]
-
qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or probe-based assays.[11]
-
Primers: Specific primers for UPR target genes (e.g., CHOP, BiP, sXBP1, ATF4, ATF6) and a housekeeping gene (e.g., GAPDH, ACTB, 18S rRNA) are used for amplification.[5][7] The splicing of XBP1 mRNA is often assessed using primers that specifically amplify the spliced form.[11]
-
Data Analysis: The relative mRNA expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the gene of interest to the housekeeping gene. The results are typically expressed as fold change relative to the vehicle-treated control.
Western Blotting for Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.[3] The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred onto a nitrocellulose or PVDF membrane.[3][8]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the UPR markers of interest (e.g., anti-p-PERK, anti-p-eIF2α, anti-IRE1α, anti-ATF6, anti-CHOP, anti-XBP1s). A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software (e.g., ImageJ). The expression of the target protein is normalized to the loading control.[4]
References
- 1. Palmitate and this compound have contrasting effects on ER membrane lipid composition and ER proteostasis in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prx1 Regulates this compound-Mediated UPR Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral and Molecular Effects of this compound-Induced Brain ER- Stress: Encompassing Inflammation, MAPK, and Insulin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATF6 as a Transcription Activator of the Endoplasmic Reticulum Stress Element: this compound Stress-Induced Changes and Synergistic Interactions with NF-Y and YY1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PERK signaling through C/EBPδ contributes to ER stress-induced expression of immunomodulatory and tumor promoting chemokines by cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thapsigargin Analogs as SERCA Pump Inhibitors
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship and inhibitory potency of thapsigargin derivatives against the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.
This compound, a sesquiterpene lactone isolated from the plant Thapsia garganica, is a potent and highly specific inhibitor of the SERCA pump.[1] This inhibition disrupts cellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately, apoptosis.[1] These characteristics have established this compound and its analogs as invaluable tools in cell biology research and as promising candidates for therapeutic development, particularly in oncology.[1][2]
This guide provides a comparative overview of various this compound analogs, focusing on their inhibitory effects on the SERCA pump. It includes quantitative data on their potency, detailed experimental protocols for assessing SERCA inhibition, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Comparison of SERCA Inhibition
The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of SERCA activity. The following table summarizes the IC50 values for several key this compound analogs against the SERCA1a isoform.
| Compound | Modification | IC50 (nM) against SERCA1a | Reference |
| This compound (Tg) | - | 0.2 | [3] |
| Leu-8ADT | Long-chain substitution at O-8 | Low concentrations (0.1 µM) extensively inhibit | [4] |
| βAsp-8ADT | Long-chain substitution at O-8 | Low concentrations (0.1 µM) extensively inhibit | [4] |
| Other O-8 Analogs | Various long-chain substitutions | Generally potent inhibitors | [4][5] |
| O-11 and O-12 Analogs | Alkylation or acylation | Potency is sensitive to the stereochemistry of substituents | [6] |
Note: The inhibitory effects of some analogs are described qualitatively in the literature, indicating potent inhibition at low micromolar or nanomolar concentrations without specifying precise IC50 values.[4][5]
Signaling Pathways and Experimental Workflow
Inhibition of the SERCA pump by this compound and its analogs triggers a cascade of intracellular events, primarily the Unfolded Protein Response (UPR) due to ER stress.[1] The disruption of calcium homeostasis also activates Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of analogues of this compound modified at O-11 and O-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Thapsigargin's Specificity for SERCA Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount. This guide provides an objective comparison of thapsigargin's inhibitory activity across different Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) isoforms, supported by experimental data and detailed protocols.
This compound, a sesquiterpene lactone isolated from the plant Thapsia garganica, is a widely used pharmacological tool to study intracellular calcium signaling. It functions as a potent and highly specific, non-competitive inhibitor of the SERCA family of pumps. These pumps are critical for maintaining calcium homeostasis by actively transporting Ca²⁺ ions from the cytosol into the lumen of the sarcoplasmic or endoplasmic reticulum. This guide delves into the specificity of this compound for the primary SERCA isoforms: SERCA1, SERCA2, and SERCA3.
Quantitative Comparison of this compound's Potency
A seminal study directly tested the specificity of this compound on full-length cDNA clones of SERCA1, SERCA2a, SERCA2b, and SERCA3 expressed in COS cells. The results indicated that this compound inhibited all of the SERCA isozymes with equal potency.[1][2] Both calcium uptake and calcium-dependent ATPase activity in microsomes from cells expressing each isoform were abolished by nanomolar concentrations of this compound.[2] This lack of specificity is attributed to this compound's interaction with a highly conserved recognition site present in all members of the SERCA family.[1][2]
| SERCA Isoform | Reported IC₅₀ / Potency | Experimental System |
| SERCA1a | < 10 nM | Purified and reconstituted SERCA1a |
| SERCA1, 2a, 2b, 3 | Inhibited with equal potency | Microsomes from COS cells expressing individual isoforms |
| All SERCA Isoforms | Complete inhibition by < 100 nM | Native sarcoplasmic reticulum from fast-twitch skeletal muscle (SERCA1) and cardiac muscle (SERCA2a) |
Note: The table summarizes findings that this compound acts as a potent, non-selective inhibitor across SERCA isoforms. The "equal potency" finding is based on direct comparative studies.
Signaling Pathways and Experimental Workflows
The inhibition of SERCA pumps by this compound leads to the depletion of ER Ca²⁺ stores and a subsequent rise in cytosolic Ca²⁺ levels. This disruption of calcium homeostasis is a potent trigger for Endoplasmic Reticulum (ER) Stress, which in turn activates a complex signaling network known as the Unfolded Protein Response (UPR).
The experimental workflow to determine the specificity of this compound typically involves expressing individual SERCA isoforms in a cell line that has low endogenous SERCA activity, followed by the isolation of microsomes and measurement of SERCA activity.
Experimental Protocols
Below are detailed methodologies for two common assays used to quantify SERCA inhibition by this compound.
SERCA ATPase Activity Assay (Coupled-Enzyme Spectrophotometric Method)
This assay measures the rate of ATP hydrolysis by SERCA by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.
-
Enzyme Mix: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) in assay buffer.
-
Substrate Mix: Phosphoenolpyruvate (PEP), NADH, and ATP in assay buffer.
-
SERCA-containing microsomes: Isolated from cells overexpressing a specific SERCA isoform.
-
This compound stock solution: In DMSO.
-
CaCl₂ solution: For initiating the reaction.
-
Microplate reader: Capable of measuring absorbance at 340 nm at 37°C.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, enzyme mix, and substrate mix.
-
Add the SERCA-containing microsomes to the reaction mixture.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding a small volume of CaCl₂ solution to achieve the desired free Ca²⁺ concentration.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C in a kinetic mode.
-
The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA. Calculate the rate for each inhibitor concentration.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
⁴⁵Ca²⁺ Uptake Assay in Microsomes
This assay directly measures the transport of calcium into the microsomal vesicles by SERCA using a radioactive tracer.
Materials:
-
Uptake Buffer: 40 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 5 mM ATP, 5 mM potassium oxalate.
-
⁴⁵CaCl₂ solution.
-
SERCA-containing microsomes.
-
This compound stock solution: In DMSO.
-
Quenching Solution: 2 mM EGTA in ice-cold uptake buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Pre-incubate SERCA-containing microsomes with varying concentrations of this compound (or DMSO control) in uptake buffer at 37°C.
-
Initiate the uptake reaction by adding the ⁴⁵CaCl₂ solution.
-
At specific time points, take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.
-
Rapidly filter the quenched samples through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove any external ⁴⁵Ca²⁺.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the rate of ⁴⁵Ca²⁺ uptake for each inhibitor concentration and determine the IC₅₀ value.
Conclusion
Based on the available experimental data, this compound is a potent, non-selective inhibitor of all major SERCA isoforms. Its ability to inhibit SERCA1, SERCA2, and SERCA3 with equal potency makes it an invaluable tool for studying the general roles of ER/SR Ca²⁺ sequestration in cellular physiology and pathology. However, for studies requiring the specific inhibition of a single SERCA isoform, this compound is not a suitable choice, and researchers should seek alternative pharmacological agents or genetic approaches. The provided protocols offer robust methods for confirming the inhibitory effects of this compound or for screening new compounds for their activity on SERCA pumps.
References
Navigating the Secretory Pathway: A Comparative Guide to Thapsigargin and Brefeldin A in Protein Trafficking Studies
For researchers, scientists, and drug development professionals, understanding the intricate machinery of protein trafficking is paramount. Pharmacological tools that perturb this process are invaluable for dissecting its mechanisms and identifying potential therapeutic targets. This guide provides a comprehensive comparison of two widely used inhibitors, Thapsigargin and Brefeldin A, offering insights into their distinct mechanisms, experimental applications, and the signaling pathways they impact.
This document details the mechanisms of action of this compound, a specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), and Brefeldin A, a fungal metabolite that disrupts the Golgi apparatus. By presenting quantitative data, detailed experimental protocols, and visual diagrams of the affected pathways, this guide aims to equip researchers with the knowledge to strategically select and effectively utilize these compounds in their studies of protein trafficking and cellular homeostasis.
At a Glance: Key Differences Between this compound and Brefeldin A
| Feature | This compound | Brefeldin A |
| Primary Target | Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump | Guanine (B1146940) nucleotide exchange factor (GEF) GBF1 for the ADP-ribosylation factor 1 (ARF1) |
| Primary Mechanism | Depletes Endoplasmic Reticulum (ER) calcium stores, leading to ER stress and the Unfolded Protein Response (UPR).[1][2] | Prevents COPI coat protein recruitment to Golgi membranes, blocking ER-to-Golgi transport.[3] |
| Effect on Golgi | Indirect effects due to ER stress. | Causes rapid disassembly and fusion of the Golgi apparatus with the ER.[4][5][6] |
| Effect on Protein Secretion | Inhibition is a downstream consequence of ER stress and UPR activation. | Direct and rapid blockage of anterograde transport from the ER to the Golgi.[7] |
| Reversibility | Effects can be reversible depending on concentration and duration of treatment. | Reversible upon washout.[8] |
Quantitative Comparison of Efficacy and Cytotoxicity
The effective concentrations and potential cytotoxicity of this compound and Brefeldin A are critical considerations for experimental design. The following tables summarize typical working concentrations and observed cytotoxic effects from various studies. It is important to note that optimal concentrations and incubation times are cell-type dependent and should be empirically determined.
Table 1: Effective Concentrations for Inhibition of Protein Trafficking
| Compound | Cell Type | Effective Concentration | Observed Effect | Reference |
| This compound | NT2 cells | 2 µM | Activation of caspase-9 | [9] |
| This compound | HeLa cells | 300 nM | Induction of ER stress | [10] |
| This compound | HEK-293 cells | 30 nM - 2 µM | NFAT1 nuclear accumulation | [11] |
| Brefeldin A | NT2 cells | 2 µM | Activation of caspase-9 | [9] |
| Brefeldin A | MDCK cells | 0.5 - 30 µg/mL | Inhibition of protein secretion | [12] |
| Brefeldin A | Rat glioma C6 cells | 0.1 - 1 µg/mL | Inhibition of protein synthesis | [13] |
| Brefeldin A | Various mammalian cell lines | 1 - 10 µM | General working concentration for protein transport inhibition | [14] |
Table 2: Comparative Cytotoxicity
| Compound | Cell Type | Cytotoxic Concentration (IC50 or observed) | Incubation Time | Reference |
| This compound | Prostate and breast cancer cells | Low µM range | 2-4 days | [15] |
| Brefeldin A | RAW 264.7 cells | Apoptosis induced | Not specified | [16] |
| Brefeldin A | Various mammalian cell lines | Varies by cell line, correlates with inhibition of β-COP binding | Not specified | [17] |
Delving into the Mechanisms: Signaling Pathways and Cellular Effects
This compound: Inducing ER Stress through Calcium Dysregulation
This compound's primary action is the irreversible inhibition of the SERCA pump, which is responsible for pumping calcium ions from the cytosol into the ER lumen.[1] This blockade leads to a depletion of ER calcium stores and a subsequent rise in cytosolic calcium levels. The disruption of ER calcium homeostasis triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER function or, if the stress is too severe, inducing apoptosis.[18]
Figure 1: this compound's mechanism of action leading to ER stress.
Brefeldin A: A Direct Blockade of the Secretory Pathway
Brefeldin A acts on the early secretory pathway by targeting GBF1, a guanine nucleotide exchange factor for ARF1.[3] By preventing the activation of ARF1, Brefeldin A inhibits the recruitment of the COPI coat protein complex to Golgi membranes. This blockade of vesicle formation halts anterograde protein transport from the ER to the Golgi, leading to a "collapse" of the Golgi apparatus into the ER.[3][19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Brefeldin A - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Brefeldin A reversibly blocks early but not late protein transport steps in the yeast secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition by brefeldin A of protein secretion from the apical cell surface of Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brefeldin A inhibits protein synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide prevents apoptosis induced by brefeldin A, an endoplasmic reticulum stress agent, in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of brefeldin A correlates with its inhibitory effect on membrane binding of COP coat proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell death induced by the ER stressor this compound involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling Cellular Destinies: Thapsigargin's Differential Impact on Cancer and Normal Cells
A Comparative Guide for Researchers and Drug Development Professionals
Thapsigargin, a sesquiterpene lactone isolated from the Thapsia garganica plant, has garnered significant interest in the scientific community for its potent ability to induce programmed cell death, or apoptosis. This guide provides a comprehensive comparison of the differential response of cancer versus normal cells to this compound, supported by experimental data and detailed protocols. By elucidating the nuanced cellular responses, this document aims to inform research and therapeutic strategies leveraging this powerful compound.
At a Glance: this compound's Cytotoxicity
This compound's primary mechanism of action is the irreversible inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This blockade disrupts cellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR), a signaling network that ultimately determines cell fate. While a potent inducer of apoptosis in a broad range of cell types, emerging evidence suggests a differential sensitivity between cancerous and normal cells, a critical aspect for its therapeutic potential.
Quantitative Comparison of Cellular Response
The following tables summarize the cytotoxic and apoptotic effects of this compound on various human cancer and normal cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Cell Type | IC50 (nM) | Exposure Time | Assay |
| Glioblastoma | ||||
| U87 MG | Glioblastoma | Not explicitly provided, but significant cell death at 1000 nM | 72 hours | Flow Cytometry (PI uptake) |
| Primary GBM cells | Glioblastoma | Not explicitly provided, but larger Ca2+ influx than normal astrocytes | Not applicable | Calcium Imaging |
| Normal Human Astrocytes | Normal Brain | Not explicitly provided, but smaller Ca2+ influx than GBM cells | Not applicable | Calcium Imaging |
| Prostate Cancer | ||||
| PC-3 | Prostate Carcinoma | Significant proliferation suppression at 10-100 nM | 12, 24, 48 hours | CCK-8 |
| LNCaP | Prostate Carcinoma | IC50 ~ twice that of an analog | Not specified | Not specified |
| Lung Cancer | ||||
| A549 | Lung Adenocarcinoma | Significant cell death at 100-1000 nM | 6, 24 hours | Hoechst Staining |
| Various Cancers vs. Normal Fibroblasts | ||||
| Various Cancer Lines* | Multiple Origins | 80-90% reduction in viable cells at 100 nM | 5 days | Not specified |
| WI-38 | Normal Human Fibroblasts | 80-90% reduction in viable cells at 100 nM | 5 days | Not specified |
*Various cancer lines included prostate (LNCaP, DU145, PC-3), colon (HCT-116), medullary thyroid (TT), breast (MCF-7), and renal (SN12C) cancers.
Table 2: this compound-Induced Apoptosis
| Cell Line | Cell Type | This compound Concentration | Treatment Duration | Key Apoptotic Events Observed |
| PC-3 | Prostate Carcinoma | 10-100 nM | 24 hours | Increased caspase-3 and caspase-9 activity. |
| A549 | Lung Adenocarcinoma | 1 nM - 1 µM | 24 hours | 9.4% to 41.2% increase in cell death (Hoechst staining).[1] |
| HCT116 | Colorectal Carcinoma | 1 µM | 5 days | Caspase-dependent apoptosis. |
| DU145 (Bax-deficient) | Prostate Carcinoma | 1 µM | 48 hours | Caspase-independent cell death. |
The Unfolded Protein Response: A Key Determinant of Cell Fate
This compound-induced ER stress activates the three canonical UPR branches mediated by the sensors PERK, IRE1α, and ATF6. The integration of these signals dictates whether a cell adapts and survives or undergoes apoptosis. In many cancer cells, chronic ER stress can lead to a state of "UPR addiction," making them potentially more vulnerable to further ER stress induced by agents like this compound.
Caption: this compound-induced UPR signaling pathway leading to apoptosis.
Studies have shown that in some cancer cells, such as prostate and colorectal cancer cell lines, this compound-induced apoptosis is dependent on the upregulation of Death Receptor 5 (DR5), a downstream target of the PERK-ATF4-CHOP and IRE1α-XBP1 arms of the UPR.[2][3] This highlights potential biomarkers for sensitivity to this compound-based therapies.
The Prodrug Strategy: Enhancing Selectivity
The potent, non-specific cytotoxicity of this compound presents a major hurdle for its clinical application.[3] To overcome this, a prodrug approach has been developed. These modified, inactive forms of this compound are engineered to be activated by enzymes that are overexpressed in the tumor microenvironment, such as prostate-specific antigen (PSA) in prostate cancer. This strategy aims to concentrate the active drug at the tumor site, thereby minimizing systemic toxicity to normal tissues.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound's effects on cell viability and apoptosis.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently pipette to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Detection: Caspase Activity Assay
This assay quantifies the activity of key executioner caspases (e.g., caspase-3) or initiator caspases (e.g., caspase-9) of apoptosis.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
Cell Lysis: After the treatment period, lyse the cells according to the manufacturer's protocol for the chosen caspase activity assay kit.
-
Substrate Addition: Add the caspase-specific fluorogenic or colorimetric substrate to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for the recommended time to allow for substrate cleavage by active caspases.
-
Signal Detection: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Quantify the caspase activity relative to a standard curve or the untreated control.
UPR Activation Analysis: Western Blotting
This technique is used to detect and quantify the expression of key UPR-related proteins.
Protocol:
-
Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for UPR markers (e.g., GRP78, p-eIF2α, ATF4, CHOP, XBP1s) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a potent inducer of ER stress and apoptosis in both cancer and normal cells. While some studies suggest a greater sensitivity in certain cancer cell types, the therapeutic window of the parent compound appears to be narrow.[4] This underscores the critical importance of targeted delivery systems, such as the prodrug strategy, to enhance its therapeutic index. The differential reliance of some cancers on the UPR signaling for survival and the specific upregulation of apoptotic mediators like DR5 in response to this compound offer promising avenues for patient stratification and the development of more effective, targeted cancer therapies. Further research directly comparing the effects of this compound on a wider range of cancer and corresponding normal cell types is warranted to fully delineate its differential activity and therapeutic potential.
References
- 1. This compound Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A recent publication by NCMM studied how the ER stressor drug this compound and analogues for cancer-related therapies induce cell death in human cancer cells. [projects.au.dk]
- 3. This compound—From Traditional Medicine to Anticancer Drug | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Thapsigargin
Thapsigargin, a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, is a valuable tool in cellular biology research, but its high toxicity necessitates stringent safety and disposal protocols.[1][2] Adherence to these procedures is critical to protect laboratory personnel and the environment from the hazardous effects of this compound. This compound is considered a hazardous substance, and all waste containing this chemical must be managed in compliance with local, state, and federal regulations.[3][4]
Immediate Safety and Handling for Disposal
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, impervious gloves, protective clothing, and eye and face protection.[5] All handling of this compound, including solution preparation and waste consolidation, should be conducted in a designated fume hood to avoid inhalation of the toxic dust or aerosols.[6]
This compound Waste Disposal: A Step-by-Step Guide
The disposal of this compound and contaminated materials must be approached with a clear, systematic process to ensure safety and regulatory compliance. The following steps provide a general framework, which should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused stock solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment. These items should be collected in a dedicated, clearly labeled hazardous waste container.[6][7]
-
Containerization: Use only approved, leak-proof, and sealable containers for this compound waste.[4][5] Containers should be made of materials compatible with the solvents used to dissolve the this compound (e.g., DMSO, ethanol). The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[3]
-
Liquid Waste Management:
-
Stock Solutions: Unused or expired this compound solutions should be collected as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Aqueous Solutions: While this compound has low solubility in aqueous buffers, any such solutions must be disposed of as hazardous waste.[8] Do not pour this compound solutions down the drain.[3][7]
-
-
Solid Waste Management:
-
Contaminated Labware: All disposable labware, such as pipette tips, microfuge tubes, and cell culture plates, that have been in contact with this compound should be collected in the designated hazardous waste container.
-
Spill Cleanup Materials: Any materials used to clean up a this compound spill, such as absorbent pads, must also be disposed of as hazardous waste.[3]
-
-
Final Disposal: Once the waste container is full (typically around 75-80% capacity to prevent spillage), it should be securely sealed.[9] Arrange for pickup and disposal by your institution's certified hazardous waste management service. Follow all internal procedures for waste manifest and tracking.[3] In some jurisdictions, it may be required to puncture the original containers to prevent reuse before disposal at an authorized landfill.[3]
Quantitative Safety Information Summary
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Impervious gloves, protective clothing, eye/face protection. | [5] |
| Handling Environment | Use only in a designated fume hood or area with appropriate exhaust ventilation. | [6][10] |
| Waste Classification | Hazardous Waste. | [4] |
| Storage of Waste | Tightly closed, properly labeled containers in a dry, cool, and well-ventilated place. | [4][6] |
| Spill Response | Cover spill with absorbent material, collect in a suitable container for disposal. Avoid dust formation. | [4][5] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agscientific.com [agscientific.com]
Essential Safety and Operational Guide for Handling Thapsigargin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Thapsigargin is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure laboratory safety.
This compound is a hazardous substance that requires careful handling to avoid adverse health effects. It is classified as a skin and eye irritant, a respiratory sensitizer, and can be toxic if inhaled, ingested, or absorbed through the skin.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Hand Protection | Nitrile gloves | Double gloving with nitrile gloves[2] |
| Eye Protection | Safety glasses with side shields | Chemical safety goggles or a face shield[3][4] |
| Body Protection | Laboratory coat | Disposable gown over a lab coat |
| Respiratory | Not required in a well-ventilated area | NIOSH-approved respirator for powders or aerosols[1][3] |
Note: Always work with this compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[5]
Toxicity Data
Understanding the toxicity of this compound is crucial for risk assessment.
| Metric | Value | Species |
| Subcutaneous TDLO | 2 mg/kg | Mouse |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound ensures safety at every step.
Preparation and Safe Handling
-
Work Area: Designate a specific area for handling this compound. Ensure the area is clean and uncluttered.
-
Ventilation: Always handle solid this compound and prepare solutions in a certified chemical fume hood.[5]
-
Personal Protective Equipment: Don all required PPE before handling the compound.
-
Weighing: If weighing the solid, do so in a fume hood on a tared weigh paper or in a suitable container to avoid generating dust.
-
Solution Preparation: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide.[6] When dissolving, add the solvent slowly to the solid to prevent splashing.
Experimental Workflow
The following diagram illustrates the standard workflow for a cell-based experiment involving this compound, from stock solution preparation to cellular treatment.
Caption: A typical experimental workflow for using this compound.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the powder using a dustpan and brush, avoiding dust generation.[1]
-
Place the collected material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, used weigh papers, and contaminated PPE, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department, following all local and national regulations.[7]
Mechanism of Action: ER Stress Induction
This compound induces a cellular stress response by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[8] This inhibition leads to a depletion of calcium stores within the endoplasmic reticulum (ER), causing ER stress and triggering the Unfolded Protein Response (UPR).[9][10]
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. research.uci.edu [research.uci.edu]
- 5. agscientific.com [agscientific.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by this compound analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell death induced by the ER stressor this compound involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
